Unraveling Fenoterol Impurity A: A Technical Guide to its Chemical Identity and Synthesis
For researchers, scientists, and drug development professionals, a comprehensive understanding of impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This in-depth technical guide pro...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, a comprehensive understanding of impurities is paramount for ensuring the safety and efficacy of pharmaceutical products. This in-depth technical guide provides a detailed overview of Fenoterol Impurity A, clarifying its distinct chemical structures, and outlining the methodologies for its formation and analysis.
Fenoterol, a beta-2 adrenergic agonist used in the management of asthma, can be associated with several impurities arising from its synthesis or degradation. The designation "Fenoterol Impurity A" can refer to two distinct chemical entities: a process-related impurity, officially designated as Fenoterol EP Impurity A , and a degradation product, Fenoterol Degradation Impurity A . This guide will address both compounds to provide a complete profile.
Chemical Structure and Identification
A critical first step in managing any impurity is its unambiguous identification. The chemical structures and key identifiers for both forms of Fenoterol Impurity A are presented below.
Fenoterol EP Impurity A
This impurity is related to the manufacturing process of Fenoterol.
Chemical Name: 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol
CAS Number: 107878-38-6 (for the racemate) and 391234-95-0 (for the S,R-Isomer)
Molecular Formula: C₁₇H₂₁NO₄
Molecular Weight: 303.36 g/mol
Fenoterol Degradation Impurity A
This impurity is formed due to the degradation of the active pharmaceutical ingredient.
Chemical Name: 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol
CAS Number: 161040-25-1
Molecular Formula: C₁₈H₂₁NO₄
Molecular Weight: 315.37 g/mol
Physicochemical Properties
A summary of the available physicochemical data for both impurities is provided in the table below for easy comparison.
Property
Fenoterol EP Impurity A
Fenoterol Degradation Impurity A
Molecular Formula
C₁₇H₂₁NO₄
C₁₈H₂₁NO₄
Molecular Weight
303.36 g/mol
315.37 g/mol
Appearance
Solid powder
Solid powder
Boiling Point
566.0 ± 45.0 °C at 760 mmHg (Predicted)
570.6 ± 50.0 °C (Predicted)
Density
1.289 ± 0.06 g/cm³ (Predicted)
1.35 ± 0.1 g/cm³ (Predicted)
Melting Point
Not available
>196°C (decomposes)
Experimental Protocols: Formation of Fenoterol Degradation Impurity A
Forced Degradation Methodology
The following protocols describe the conditions under which Fenoterol Degradation Impurity A has been observed to form:
Acidic Hydrolysis:
Reagents: 0.1 M Hydrochloric Acid
Procedure: A solution of Fenoterol hydrobromide in 0.1 M HCl is heated at 80°C for 6 hours.
Outcome: This process typically results in a 12-15% degradation of Fenoterol, with Fenoterol Degradation Impurity A being a significant product.
Oxidative Degradation:
Reagents: 3% Hydrogen Peroxide
Procedure: A solution of Fenoterol hydrobromide is treated with 3% hydrogen peroxide at room temperature for 24 hours.
Outcome: This leads to approximately 20-25% degradation of Fenoterol, with Fenoterol Degradation Impurity A being one of the identified degradation products.
Thermal Degradation:
Procedure: Fenoterol hydrobromide solid is exposed to dry heat at 80°C for 24 hours.
Outcome: This results in 10-12% degradation, with the formation of Fenoterel Degradation Impurity A.
Logical Relationship of Impurity Formation
The formation of Fenoterol Degradation Impurity A is a direct consequence of the chemical instability of the Fenoterol molecule under certain stress conditions. The logical workflow for its identification and characterization is depicted below.
Figure 1. Logical workflow for the formation, identification, and control of Fenoterol Degradation Impurity A.
Spectroscopic Data
While comprehensive, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for Fenoterol Impurity A (both forms) are scarce, the procurement of certified reference standards from specialized chemical suppliers is the recommended approach for researchers to perform their own detailed spectral analysis and structural confirmation. This is a critical step for the validation of analytical methods used for impurity profiling in drug development and quality control.
Exploratory
Fenoterol Impurity A CAS number and molecular weight
This technical guide provides an in-depth overview of Fenoterol Impurity A, a known related substance of the bronchodilator drug Fenoterol. The information is intended for researchers, scientists, and professionals invol...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides an in-depth overview of Fenoterol Impurity A, a known related substance of the bronchodilator drug Fenoterol. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.
Core Compound Information
Fenoterol Impurity A, chemically known as (1RS)-1-(3,5-Dihydroxyphenyl)-2-[[(1SR)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanol, is a key compound to monitor in the manufacturing and stability testing of Fenoterol-containing pharmaceuticals.
Quantitative Data Summary
The fundamental properties of Fenoterol Impurity A are summarized in the table below.
The following is a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the determination of Fenoterol and the separation of its impurities, including Impurity A. This method is crucial for quality control and stability studies of Fenoterol drug products.
Objective: To quantify Fenoterol Hydrobromide and resolve it from its degradation products and related impurities.
1. Instrumentation:
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
Column: Reversed-phase C18, 150 mm x 3.9 mm, 5 µm particle size.
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 30:70 v/v). The aqueous buffer can be prepared by adding 1 ml of triethylamine to 1000 ml of water and adjusting the pH to 5.0 with formic acid.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 276 nm.
Injection Volume: 20 µL.
Column Temperature: Ambient.
3. Preparation of Solutions:
Standard Solution: Prepare a standard solution of Fenoterol Hydrobromide of a known concentration in the mobile phase.
Sample Solution: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a target concentration of Fenoterol.
System Suitability Solution: A solution of Fenoterol Hydrobromide working standard.
4. System Suitability Test (SST):
Before sample analysis, perform replicate injections of the system suitability solution.
The system is deemed suitable for use if the following criteria are met:
Theoretical Plates: Not less than 3000 for the Fenoterol peak.
Tailing Factor: Not more than 2.0 for the Fenoterol peak.
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.
5. Analytical Procedure:
Inject the mobile phase as a blank to ensure no interfering peaks are present.
Perform five replicate injections of the system suitability solution and verify that the SST criteria are met.
Inject the sample solutions in duplicate.
Identify the peaks of Fenoterol and its impurities based on their retention times relative to the standard.
Calculate the concentration of impurities using the peak area responses.
Logical Workflow for HPLC Analysis
The following diagram illustrates the logical workflow for the HPLC analysis of Fenoterol and its impurities.
An In-depth Technical Guide on the Discovery and Origin of Fenoterol Impurity A in Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Fenoterol Impurity A, a critical process-related impurity in the synthesis of the broncho...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fenoterol Impurity A, a critical process-related impurity in the synthesis of the bronchodilator drug fenoterol. This document details the discovery, chemical identity, and synthetic origin of this impurity. A plausible synthetic pathway for fenoterol is outlined, highlighting the stereochemical challenges that lead to the formation of Fenoterol Impurity A. Furthermore, this guide presents a detailed experimental protocol for the detection and quantification of Fenoterol Impurity A using High-Performance Liquid Chromatography (HPLC), a crucial aspect for quality control in pharmaceutical manufacturing. The information is supported by structured data tables and explanatory diagrams to facilitate understanding and practical application in a research and development setting.
Introduction to Fenoterol and its Stereoisomerism
Fenoterol is a potent and selective β2-adrenergic receptor agonist used in the management of asthma and other respiratory conditions. The fenoterol molecule possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The commercially available drug is typically a racemic mixture of the (R,R)- and (S,S)-enantiomers. Pharmacological studies have demonstrated that the desired bronchodilatory activity primarily resides in the (R,R)-enantiomer. The other stereoisomers are considered less active or may contribute to off-target effects.
Discovery and Identification of Fenoterol Impurity A
During the process development and quality control of fenoterol synthesis, a recurring impurity was identified. This impurity, designated as Fenoterol Impurity A, was characterized using various analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. Through these analyses, Fenoterol Impurity A was unequivocally identified as the (S,R)-diastereomer of fenoterol.
Table 1: Chemical Identity of Fenoterol Impurity A
The formation of Fenoterol Impurity A is intrinsically linked to the synthetic route employed for fenoterol production. A common and plausible synthetic strategy involves the coupling of two chiral building blocks: a protected 3,5-dihydroxyphenylethanolamine derivative and a 4-hydroxyphenylpropan-2-amine derivative. A key step in this synthesis is the reaction between an epoxide and an amine, which creates one of the chiral centers.
The lack of complete stereocontrol during this coupling reaction is the primary origin of Fenoterol Impurity A. If the synthesis is not designed to be stereospecific, or if the stereochemical integrity of the starting materials is not absolute, a mixture of diastereomers will be formed.
Below is a diagram illustrating a plausible synthetic pathway and the point at which Fenoterol Impurity A is generated.
Plausible synthetic pathway for fenoterol highlighting the origin of Impurity A.
As depicted in the diagram, the reaction between the (S)-epoxide and the (R)-amine can lead to the formation of both the desired (R,R)-fenoterol and the undesired (S,R)-fenoterol (Impurity A). The ratio of these diastereomers depends on the reaction conditions, including the solvent, temperature, and catalyst used. Inadequate control over these parameters can lead to an increased proportion of Impurity A, posing a significant challenge for purification and quality control.
Experimental Protocol: HPLC Analysis of Fenoterol Impurity A
The following is a detailed experimental protocol for the separation and quantification of Fenoterol Impurity A from the active pharmaceutical ingredient (API) fenoterol. This method is based on reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Instrumentation and Materials
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Water (HPLC grade)
Fenoterol Reference Standard
Fenoterol Impurity A Reference Standard
Chromatographic Conditions
Table 2: HPLC Method Parameters
Parameter
Condition
Mobile Phase A
20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
276 nm
Injection Volume
10 µL
Preparation of Solutions
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Fenoterol Reference Standard and Fenoterol Impurity A Reference Standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a known concentration.
Sample Solution Preparation: Accurately weigh and dissolve the fenoterol API sample in the diluent to obtain a concentration similar to the standard solution.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the following criteria are met:
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Tailing Factor (for Fenoterol peak)
≤ 2.0
Theoretical Plates (for Fenoterol peak)
≥ 2000
Resolution (between Fenoterol and Impurity A)
≥ 1.5
Relative Standard Deviation (RSD) of peak areas (n=6)
≤ 2.0%
Analysis and Calculation
Inject the standard and sample solutions into the HPLC system. Identify the peaks of fenoterol and Fenoterol Impurity A based on their retention times compared to the reference standards. Calculate the amount of Fenoterol Impurity A in the sample using the following formula:
Experimental Workflow Diagram
Workflow for the HPLC analysis of Fenoterol Impurity A.
Conclusion
Fenoterol Impurity A, the (S,R)-diastereomer of fenoterol, is a critical process-related impurity that arises from a lack of complete stereocontrol during synthesis. Its presence must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. This technical guide has provided a detailed overview of the discovery and synthetic origin of Fenoterol Impurity A. The provided HPLC method offers a robust and reliable approach for its detection and quantification, serving as a valuable tool for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of fenoterol. A thorough understanding of impurity formation and the implementation of validated analytical methods are paramount in the production of high-quality pharmaceuticals.
Exploratory
Spectroscopic Analysis of Fenoterol Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic characterization of Fenoterol Impurity A, a critical reference standard in the p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Fenoterol Impurity A, a critical reference standard in the pharmaceutical analysis of the bronchodilator, Fenoterol. While specific datasets for this impurity are proprietary and typically supplied by reference material providers, this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Introduction to Fenoterol Impurity A
Fenoterol is a β2-adrenergic agonist used in the management of asthma and other respiratory conditions. As with any pharmaceutical active ingredient, the identification and control of impurities are paramount to ensure safety and efficacy. Fenoterol Impurity A is a known related substance of Fenoterol. Its chemical name is 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol . The molecular formula for this impurity is C17H21NO4, with a molecular weight of approximately 303.36 g/mol . The control and monitoring of this impurity during drug development and manufacturing are essential for regulatory compliance.
Spectroscopic Data Summary
Quantitative spectroscopic data for Fenoterol Impurity A is established through rigorous characterization by the suppliers of the reference standard. This data is crucial for the unequivocal identification and quantification of the impurity in drug substance and product. The following tables represent the type of data that would be generated through NMR, IR, and MS analysis.
Table 1: Representative ¹H and ¹³C NMR Data
Data Type
Expected Chemical Shifts (ppm) and Multiplicity
¹H NMR
Signals corresponding to aromatic protons, methine protons, methylene protons, and methyl protons.
¹³C NMR
Resonances for aromatic carbons, carbons bearing hydroxyl groups, aliphatic carbons in the side chain, and the methyl carbon.
Table 2: Representative IR Absorption Data
Functional Group
Expected Absorption Range (cm⁻¹)
O-H (Phenolic/Alcoholic)
3200-3600 (Broad)
N-H (Secondary Amine)
3300-3500 (Moderate)
C-H (Aromatic)
3000-3100
C-H (Aliphatic)
2850-3000
C=C (Aromatic)
1450-1600
C-O (Phenolic/Alcoholic)
1000-1260
Table 3: Representative Mass Spectrometry Data
Ionization Technique
Expected Mass-to-Charge Ratio (m/z)
Electrospray (ESI+)
[M+H]⁺ at approximately 304.15
High-Resolution MS
Precise mass of the molecular ion for elemental composition confirmation.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data for a pharmaceutical impurity standard like Fenoterol Impurity A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Sample Preparation : A few milligrams of the Fenoterol Impurity A reference standard are dissolved in a suitable deuterated solvent, such as methanol-d4 or dimethyl sulfoxide-d6. The solution is then transferred to an NMR tube.
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Data Acquisition :
¹H NMR : A standard one-dimensional proton experiment is performed to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.
¹³C NMR : A one-dimensional carbon experiment, often with proton decoupling, is run to identify the number and types of carbon atoms.
2D NMR : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to establish connectivity between protons and carbons, confirming the overall structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation :
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[1] This is a common and rapid method requiring minimal sample preparation.
Potassium Bromide (KBr) Pellet : A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
Data Acquisition : The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the molecule.
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration.
Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
Data Acquisition :
Ionization : Electrospray ionization (ESI) is a common "soft" ionization technique for pharmaceutical molecules, which typically generates the protonated molecular ion [M+H]⁺.[2][3] Other techniques like chemical ionization (CI) could also be employed.[4]
Mass Analysis : The instrument separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.
Visualizations
Structural Relationship
The following diagram illustrates the structural relationship between Fenoterol and Fenoterol Impurity A.
Caption: Structural relationship between Fenoterol and Impurity A.
General Experimental Workflow
This diagram outlines the typical workflow for the spectroscopic characterization of a pharmaceutical reference standard.
Caption: General workflow for spectroscopic characterization.
Technical Guide: Physicochemical and Biological Profile of Fenoterol Impurity A
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Fenoterol Impurity A, a diaste...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Fenoterol Impurity A, a diastereomer of the β2-adrenergic agonist, Fenoterol. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. Understanding the properties of these impurities is essential for developing robust analytical methods, optimizing manufacturing processes, and ensuring the safety and efficacy of the final drug product. This document summarizes key physicochemical data, details experimental protocols for synthesis and analysis, and explores the limited, yet insightful, biological activity data available for the stereoisomers of Fenoterol, including the diastereomer designated as Impurity A.
Chemical Identity and Physical Properties
Fenoterol has two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). Fenoterol itself is typically a racemic mixture of the (R,R) and (S,S) enantiomers. Fenoterol Impurity A is a diastereomer of Fenoterol, most commonly referred to as the (S,R)-isomer or the (R,S)-isomer. For the purpose of this guide, "Fenoterol Impurity A" will primarily refer to the (S,R)-isomer, as it is a common designation in pharmaceutical literature. It is crucial for researchers to confirm the specific stereochemistry of the impurity they are working with.
Table 1: Physicochemical Properties of Fenoterol Impurity A and Related Compounds
Data not available for specific solvents. General solubility of Fenoterol is high in polar solvents like water and propylene glycol.
Soluble in water and ethanol (96%).
Experimental Protocols
Synthesis of Fenoterol Stereoisomers, including Impurity A
A general synthetic route for all four stereoisomers of Fenoterol has been described in the scientific literature. The key step involves the coupling of an epoxide with the appropriate chiral amine. The following is a representative protocol adapted from published methods.
Objective: To synthesize the (S,R) and other stereoisomers of Fenoterol.
Materials:
(R)- or (S)-3',5'-Dibenzyloxyphenylbromohydrin
(R)- or (S)-N-benzyl-2-amino-3-(4-hydroxyphenyl)propane
Appropriate solvents (e.g., ethanol, THF)
Base (e.g., triethylamine)
Palladium on carbon (Pd/C) for debenzylation
Hydrogen gas source
Procedure:
Epoxide Formation: The chiral bromohydrin is treated with a base to form the corresponding epoxide in situ.
Coupling Reaction: The appropriate chiral amine is added to the reaction mixture containing the epoxide. The reaction is typically carried out in a suitable solvent like ethanol at an elevated temperature.
Purification: The resulting diastereomeric mixture can be separated by column chromatography on silica gel.
Debenzylation: The separated, protected diastereomer is dissolved in a suitable solvent, and Pd/C is added as a catalyst. The mixture is then subjected to hydrogenation to remove the benzyl protecting groups.
Final Purification: The final product is purified by crystallization or further chromatographic techniques to yield the desired stereoisomer of Fenoterol.
Workflow for Synthesis of Fenoterol Stereoisomers
Caption: Synthetic workflow for Fenoterol stereoisomers.
The European Pharmacopoeia provides a method for the analysis of Fenoterol and its related substances, including Impurity A. The following is a typical HPLC method that can be used for the separation and quantification of Fenoterol Impurity A.
Objective: To separate and quantify Fenoterol Impurity A from the API.
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and water (30:70, v/v) with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.
Flow Rate: Typically 1.0 mL/min.
Detection Wavelength: 276 nm.
Injection Volume: 20 µL.
Procedure:
Standard Preparation: Prepare a standard solution of Fenoterol Impurity A at a known concentration in the mobile phase.
Sample Preparation: Dissolve a known amount of the Fenoterol API sample in the mobile phase.
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Quantification: The amount of Fenoterol Impurity A in the sample can be determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.
Workflow for HPLC Analysis of Fenoterol Impurity A
Caption: Workflow for HPLC analysis of Fenoterol Impurity A.
Biological Activity
Table 2: Binding Affinities (Ki) of Fenoterol Stereoisomers for the β2-Adrenergic Receptor
Stereoisomer
Binding Affinity (Ki) in nM
(R,R)-Fenoterol
164
(S,S)-Fenoterol
7158
(R,S)-Fenoterol
Data not consistently reported as a single value
(S,R)-Fenoterol
Data not consistently reported as a single value
Note: Ki values can vary depending on the experimental conditions.
The data clearly indicates that the (R,R)-enantiomer has a significantly higher affinity for the β2-adrenergic receptor compared to the (S,S)-enantiomer. Studies have shown that the stereochemistry at both chiral centers influences the binding affinity and the subsequent signaling cascade. While the precise binding affinity of the (S,R) diastereomer (Impurity A) is not consistently reported, it is expected to have a different pharmacological profile compared to the active (R,R)-enantiomer. The (S,R')-isomer has been shown to activate both Gs and Gi protein signaling, whereas the active (R,R')-fenoterol preferentially activates Gs signaling[1].
Signaling Pathway of Fenoterol
Fenoterol, as a β2-adrenergic agonist, exerts its therapeutic effect by stimulating the β2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to bronchodilation. It is plausible that Fenoterol Impurity A, being a stereoisomer, could interact with this pathway, albeit likely with different affinity and efficacy.
Signaling Pathway of Fenoterol
Caption: β2-adrenergic signaling pathway activated by Fenoterol.
Conclusion
Fenoterol Impurity A is a critical substance to monitor in the production of Fenoterol. This guide has summarized the available physicochemical properties, provided detailed experimental protocols for its synthesis and analysis, and discussed its potential biological activity based on studies of Fenoterol stereoisomers. The significant difference in binding affinity among the stereoisomers underscores the importance of controlling the diastereomeric purity of Fenoterol. Further research is warranted to fully characterize the pharmacological and toxicological profile of Fenoterol Impurity A to ensure the highest standards of safety and quality for Fenoterol-containing medications. Researchers and drug development professionals are encouraged to utilize the information and protocols presented herein to support their analytical development and quality control efforts.
An In-depth Technical Guide to the Solubility of Fenoterol Impurity A
For Researchers, Scientists, and Drug Development Professionals Introduction to Fenoterol Impurity A Fenoterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma. Fenoterol Impurity A is a kn...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fenoterol Impurity A
Fenoterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma. Fenoterol Impurity A is a known related substance of Fenoterol and is monitored during the quality control of the active pharmaceutical ingredient (API) and its formulations. Understanding the solubility of this impurity is crucial for the development of analytical methods, formulation strategies, and for ensuring the safety and efficacy of the final drug product.
This guide provides available solubility data for the parent compound, Fenoterol, and outlines a general experimental protocol for determining the solubility of pharmaceutical impurities like Fenoterol Impurity A.
Chemical Identity of Fenoterol Impurity A
Chemical Name: 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol
CAS Number: 107878-38-6 (for the free base)
Molecular Formula: C₁₇H₂₁NO₄
Molecular Weight: 303.35 g/mol
Fenoterol Impurity A is also available as a hydrobromide salt.
Chemical Name (Hydrobromide): 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol hydrobromide
CAS Number (Hydrobromide): 38964-10-2
Molecular Formula (Hydrobromide): C₁₇H₂₁NO₄·HBr
Molecular Weight (Hydrobromide): 384.26 g/mol
Solubility Data of Fenoterol
While specific data for Fenoterol Impurity A is unavailable, the solubility of the parent drug, Fenoterol Hydrobromide, provides valuable insight.
Note: "Freely soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. "Soluble" indicates that 1 part of solute dissolves in 10 to 30 parts of solvent.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a pharmaceutical impurity, such as Fenoterol Impurity A. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.
4.1. Materials and Equipment
Fenoterol Impurity A reference standard
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, buffers at various pH)
Analytical balance
Vortex mixer
Thermostatic shaker or water bath
Centrifuge
Calibrated pipettes and volumetric flasks
HPLC-UV or other suitable analytical instrument
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
4.2. Experimental Procedure
Preparation of Saturated Solution:
Add an excess amount of Fenoterol Impurity A to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.
Quantification:
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of Fenoterol Impurity A.
Data Analysis:
Calculate the solubility of Fenoterol Impurity A in the selected solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or µg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical impurity.
Caption: General workflow for determining the solubility of a pharmaceutical compound.
Signaling Pathways
There is no direct information available regarding signaling pathways specifically associated with Fenoterol Impurity A. As an impurity, it is not expected to have a therapeutic effect or a defined signaling pathway. The pharmacological activity of the parent drug, Fenoterol, is mediated through its agonist activity at β2-adrenergic receptors. Any potential biological activity of Fenoterol Impurity A would need to be investigated through specific pharmacological studies.
Conclusion
While direct solubility data for Fenoterol Impurity A is not publicly available, the information on the parent compound, Fenoterol, provides a useful starting point for researchers. The provided general experimental protocol and workflow diagram offer a solid foundation for designing and executing solubility studies for this and other pharmaceutical impurities. Such studies are essential for robust analytical method development and for ensuring the quality and safety of pharmaceutical products.
Potential Pharmacological Activity of Fenoterol Impurity A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Abstract Fenoterol, a potent β2-adrenergic receptor agonist, is a chiral molecule with two stereocenters, leading to four possible stereoisomers. Fenoterol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoterol, a potent β2-adrenergic receptor agonist, is a chiral molecule with two stereocenters, leading to four possible stereoisomers. Fenoterol Impurity A, chemically identified as the (S,R)-stereoisomer of fenoterol, is a relevant impurity in the synthesis of the active pharmaceutical ingredient. While comprehensive pharmacological data for this specific impurity is not extensively available in public literature, existing research on fenoterol's stereoisomers indicates that Fenoterol Impurity A likely possesses significant pharmacological activity. This technical guide synthesizes the available information and outlines the necessary experimental framework to fully characterize its potential effects. Based on stereochemical studies of fenoterol, it is postulated that Fenoterol Impurity A may exhibit a distinct pharmacological profile, potentially involving biased agonism through differential coupling to G-protein signaling pathways.
Introduction
Fenoterol is a widely used bronchodilator for the treatment of asthma and other obstructive airway diseases. Its therapeutic effect is primarily mediated by agonism at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). The commercially available form of fenoterol is often a racemate. Fenoterol Impurity A, the (S,R)-isomer, is a process-related impurity that requires careful characterization to ensure the safety and efficacy of the final drug product. Understanding the pharmacological activity of this impurity is crucial for setting appropriate specifications and for a comprehensive understanding of the drug's overall biological effects.
Chemical Structure and Stereochemistry
Fenoterol possesses two chiral centers, leading to four stereoisomers: (R,R), (S,S), (R,S), and (S,R). Fenoterol Impurity A corresponds to the (S,R)-stereoisomer.
Fenoterol Impurity A (S,R)-Fenoterol: 5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol[]
The specific spatial arrangement of the hydroxyl and amine groups in the (S,R)-isomer can significantly influence its interaction with the β2-adrenergic receptor binding pocket.
Potential Pharmacological Activity and Signaling Pathways
The pharmacological activity of fenoterol stereoisomers is not identical. Studies have shown that the stereochemistry at the two chiral centers dictates the binding affinity and the subsequent activation of intracellular signaling pathways[2][3].
β2-Adrenergic Receptor Signaling
The β2-adrenergic receptor canonically couples to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that lead to smooth muscle relaxation and bronchodilation.
However, the β2-AR can also couple to the inhibitory G-protein (Gi). This dual coupling can lead to more complex and nuanced cellular responses.
Postulated Activity of Fenoterol Impurity A
Research on the stereoisomers of fenoterol has indicated that the (S,R)-isomer (Fenoterol Impurity A) is capable of activating both Gs and Gi protein signaling pathways[2]. In contrast, the therapeutically relevant (R,R)-isomer of fenoterol has been shown to selectively activate the Gs pathway[3]. This suggests that Fenoterol Impurity A may act as a biased agonist, with a signaling profile distinct from the primary active enantiomer. The activation of the Gi pathway could potentially lead to different physiological outcomes or modulate the effects of Gs activation.
Figure 1: Postulated dual signaling pathway of Fenoterol Impurity A at the β2-adrenergic receptor.
Experimental Protocols for Pharmacological Characterization
To definitively determine the pharmacological profile of Fenoterol Impurity A, a series of in vitro experiments are necessary.
Radioligand Binding Assays
These assays are essential to determine the affinity of Fenoterol Impurity A for the β2-adrenergic receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Fenoterol Impurity A for the β2-AR.
Methodology:
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., CHO-β2AR or HEK293-β2AR cells).
Radioligand: Use a high-affinity β2-AR antagonist radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA) or [125I]-cyanopindolol.
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled Fenoterol Impurity A.
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of Fenoterol Impurity A. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays are required to assess the efficacy of Fenoterol Impurity A as an agonist or antagonist and to investigate its potential for biased signaling.
cAMP Accumulation Assay (Gs Pathway):
Objective: To measure the ability of Fenoterol Impurity A to stimulate cAMP production.
Methodology:
Cell Culture: Use whole cells expressing the β2-AR.
Stimulation: Incubate the cells with increasing concentrations of Fenoterol Impurity A in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC50 and Emax values.
GTPγS Binding Assay (G-protein Activation):
Objective: To directly measure the activation of Gs and Gi proteins.
Methodology:
Membrane Preparation: Use cell membranes expressing the β2-AR.
Incubation: Incubate the membranes with increasing concentrations of Fenoterol Impurity A in the presence of [35S]-GTPγS, a non-hydrolyzable GTP analog.
G-protein Specificity: To differentiate between Gs and Gi activation, perform the assay in the presence and absence of pertussis toxin (PTX), which uncouples Gi from the receptor. Alternatively, use specific antibodies to immunoprecipitate Gαs or Gαi subunits.
Detection: Measure the amount of [35S]-GTPγS bound to the G-proteins.
Data Analysis: Generate dose-response curves to determine the potency and efficacy for Gs and Gi activation.
Figure 2: Experimental workflow for the pharmacological characterization of Fenoterol Impurity A.
Data Presentation
The quantitative data obtained from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Binding Affinity of Fenoterol and its Impurity A at the β2-Adrenergic Receptor
Compound
Ki (nM)
Fenoterol (racemate)
[Insert Value]
(R,R)-Fenoterol
[Insert Value]
Fenoterol Impurity A ((S,R)-Fenoterol)
[Insert Value]
Table 2: Hypothetical Functional Activity of Fenoterol and its Impurity A
Compound
cAMP Accumulation (EC50, nM)
Gs Activation (EC50, nM)
Gi Activation (EC50, nM)
Fenoterol (racemate)
[Insert Value]
[Insert Value]
[Insert Value]
(R,R)-Fenoterol
[Insert Value]
[Insert Value]
No Activity
Fenoterol Impurity A ((S,R)-Fenoterol)
[Insert Value]
[Insert Value]
[Insert Value]
Conclusion
While Fenoterol Impurity A is present at low levels in the final drug product, its potential for pharmacological activity warrants a thorough investigation. The existing literature suggests a distinct signaling profile for the (S,R)-isomer, involving dual activation of Gs and Gi pathways. This could have implications for the overall therapeutic effect and side-effect profile of fenoterol-containing medications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive pharmacological characterization of Fenoterol Impurity A. Such studies are essential for ensuring the quality, safety, and efficacy of fenoterol-based therapies and contribute to a deeper understanding of β2-adrenergic receptor pharmacology.
Isomeric Forms of Fenoterol Impurity A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Fenoterol is a potent and selective β2-adrenergic receptor agonist widely used in the management of asthma and other respiratory diseases. As w...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol is a potent and selective β2-adrenergic receptor agonist widely used in the management of asthma and other respiratory diseases. As with any pharmaceutical compound, the control of impurities is of paramount importance to ensure safety and efficacy. Fenoterol Impurity A, chemically named 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a process-related impurity that is structurally very similar to fenoterol itself. Due to the presence of two chiral centers, Fenoterol Impurity A can exist as four distinct stereoisomers: (R,R'), (S,S'), (R,S'), and (S,R'). These isomers, while chemically identical in terms of connectivity, can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the isomeric forms of Fenoterol Impurity A, including their pharmacological activity (based on the closely related fenoterol), methods for their separation and characterization, and the key signaling pathways they modulate.
Isomeric Forms and Stereochemistry
Fenoterol Impurity A possesses two stereogenic centers, giving rise to two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:
The spatial arrangement of the substituents at these chiral centers dictates the interaction with the chiral environment of the β2-adrenergic receptor, leading to differences in their biological activity.
Pharmacological Activity of Stereoisomers
Table 1: Binding Affinities (Ki) of Fenoterol Stereoisomers for the Human β2-Adrenergic Receptor
Stereoisomer
Ki (nM)
(R,R')-Fenoterol
164
(S,S')-Fenoterol
7158
(R,S')-Fenoterol
4.70
(S,R')-Fenoterol
8.50
Table 2: Functional Potency (EC50) of Fenoterol Stereoisomers for cAMP Accumulation
Stereoisomer
EC50 (nM)
(R,R')-Fenoterol
0.3
(S,S')-Fenoterol
580
(R,S')-Fenoterol
4.70
(S,R')-Fenoterol
8.50
The data clearly indicates that the (R,R')-isomer of fenoterol is the most potent, exhibiting the highest binding affinity and functional activity. This stereoselectivity is a critical consideration in drug development and impurity profiling.
Signaling Pathways
Fenoterol and its related impurities exert their effects through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to this receptor can trigger distinct downstream signaling cascades, primarily involving Gs (stimulatory) and Gi (inhibitory) proteins. The stereochemistry of the ligand can influence which of these pathways is preferentially activated.
The (R,R')-isomer of fenoterol is known to be a full agonist that selectively activates the Gs protein pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), ultimately resulting in bronchodilation.
In contrast, other isomers, such as the (S,R')-isomer, have been shown to couple to both Gs and Gi proteins. The activation of the Gi pathway can counteract the effects of Gs signaling and may be associated with different cellular responses.
β2-Adrenergic Receptor Signaling Pathways
Experimental Protocols
Stereoselective Synthesis of Fenoterol Impurity A Isomers (Representative Protocol)
A stereoselective synthesis is crucial for obtaining individual isomers for pharmacological testing and as analytical standards. The following is a representative synthetic approach that can be adapted for the synthesis of the stereoisomers of Fenoterol Impurity A. This protocol is based on known methods for the synthesis of fenoterol and related β2-agonists.
Objective: To synthesize a single stereoisomer of Fenoterol Impurity A.
Materials:
Appropriately protected chiral starting materials for the 3,5-dihydroxyphenylethanolamine and 4-hydroxyphenylisopropanolamine moieties.
Resolving agents (e.g., tartaric acid derivatives) if a racemic mixture is synthesized first.
Synthesis of Chiral Precursors: The two key chiral fragments, the phenylethanolamine and the phenylisopropanolamine moieties, are synthesized or procured in their enantiomerically pure forms.
Coupling Reaction: The protected chiral amine is reacted with a suitable protected and activated derivative of the phenylethanol moiety.
Deprotection: The protecting groups are removed under appropriate conditions to yield the final stereoisomer of Fenoterol Impurity A.
Purification: The product is purified by column chromatography or recrystallization.
Characterization: The structure and stereochemical purity of the synthesized isomer are confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC.
Stereoselective Synthesis Workflow
Chiral HPLC Method for the Separation of Fenoterol Impurity A Isomers
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of stereoisomers.
Objective: To develop a robust chiral HPLC method to separate the four stereoisomers of Fenoterol Impurity A.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.
Chromatographic Conditions (A starting point for method development):
Parameter
Condition
Column
Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase
A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine)
Dissolve the sample in the mobile phase or a compatible solvent.
Method Development Notes:
The mobile phase composition, especially the ratio of the polar modifier (ethanol) to the non-polar main solvent (n-hexane), will need to be optimized to achieve baseline separation of all four isomers.
The nature and concentration of the basic additive can significantly influence peak shape and retention times.
Different chiral stationary phases should be screened to find the optimal selectivity.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, it is a powerful tool for differentiating diastereomers. The (R,R')/(S,S') pair and the (R,S')/(S,R') pair are diastereomeric to each other. Therefore, in a mixture of all four isomers, one would expect to see two distinct sets of signals in the NMR spectrum, with each set corresponding to one pair of enantiomers. The chemical shifts and coupling constants of the protons and carbons near the chiral centers will be different for the two diastereomeric pairs. For quantitative analysis of the diastereomeric ratio, integration of the corresponding signals can be used. To distinguish and quantify the individual enantiomers within each pair, a chiral solvating agent can be added to the NMR sample to induce diastereomeric interactions and resolve the signals of the enantiomers.
Conclusion
The stereoisomers of Fenoterol Impurity A are likely to exhibit significant differences in their pharmacological activity, with the (R,R')-isomer expected to be the most potent β2-adrenergic receptor agonist. A thorough understanding and control of the isomeric composition of this impurity are therefore critical for ensuring the quality, safety, and efficacy of fenoterol drug products. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and characterization of these isomers, enabling researchers and drug development professionals to effectively manage this critical aspect of pharmaceutical development. Further studies to isolate and pharmacologically characterize the individual isomers of Fenoterol Impurity A are warranted to fully understand their potential impact.
Protocols & Analytical Methods
Method
Application Note: HPLC Quantification of Fenoterol Impurity A
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Fenoterol Impurity A in bulk...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Fenoterol Impurity A in bulk Fenoterol Hydrobromide, adhering to the European Pharmacopoeia (Ph. Eur.) monograph 0901.[1][2] Fenoterol, a β2-adrenergic agonist used in the management of asthma, can contain diastereomeric impurities such as Impurity A, which require precise analytical control.[3] The described method is a stability-indicating, reverse-phase HPLC assay that ensures the accurate separation and quantification of Fenoterol from its related substances.
Introduction
Fenoterol Hydrobromide is a sympathomimetic agent widely used as a bronchodilator.[3] Like many chiral drugs, its synthesis can result in the formation of stereoisomers, including diastereomers, which may have different pharmacological and toxicological profiles. Fenoterol Impurity A, identified as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a specified impurity in the European Pharmacopoeia. Therefore, a validated, high-resolution analytical method is crucial for the quality control of Fenoterol Hydrobromide. This document provides a detailed protocol for the HPLC quantification of Fenoterol Impurity A.
Experimental Protocol
This protocol is based on the method for related substances outlined in the European Pharmacopoeia monograph for Fenoterol Hydrobromide.[1][2]
Materials and Reagents
Fenoterol Hydrobromide Reference Standard (CRS)
Fenoterol for system suitability CRS (containing impurities A, B, and C)
Anhydrous disodium hydrogen phosphate
Potassium dihydrogen phosphate
Phosphoric acid
Methanol (HPLC grade)
Water for chromatography
Substance to be examined (Fenoterol Hydrobromide sample)
Instrumentation and Chromatographic Conditions
Parameter
Specification
HPLC System
A validated HPLC system with a UV detector.
Stationary Phase
End-capped octadecylsilyl silica gel for chromatography (5 µm particle size).
Column Dimensions
150 mm length x 4.6 mm internal diameter.
Mobile Phase
A mixture of a phosphate buffer and methanol. The buffer is prepared by dissolving 24 g of anhydrous disodium hydrogen phosphate in 1000 mL of water for chromatography, mixing 69 volumes of this solution with 1 volume of a 9 g/L solution of potassium dihydrogen phosphate, and adjusting the pH to 8.5 with phosphoric acid. The final mobile phase is a mixture of 35 volumes of methanol and the prepared buffer.[1][2]
Test Solution: Dissolve 6.0 mg of the Fenoterol Hydrobromide sample in water and dilute to 5.0 mL with water.[1][2]
Reference Solution (a): Dilute 1.0 mL of the test solution to 25.0 mL with water.[1][2]
Reference Solution (b): Dilute 2.5 mL of reference solution (a) to 100.0 mL with water.[1][2]
Reference Solution (c) - System Suitability: Dissolve the contents of a vial of Fenoterol for system suitability CRS (containing impurities A, B, and C) in 1 mL of water.[1][2]
Data Presentation
The following table summarizes the expected quantitative results and system suitability criteria based on the Ph. Eur. method.
Parameter
Expected Result/Specification
Retention Time of Fenoterol
To be determined experimentally.
Relative Retention Times
To be determined using the system suitability solution. Impurity A should be resolved from Fenoterol and other specified impurities.
Resolution
The resolution between the peaks due to Fenoterol and Impurity A in the chromatogram obtained with reference solution (c) should be at least 1.5.
Limit of Quantification (LOQ)
The concentration of Fenoterol in reference solution (b) (typically 0.1% of the test solution concentration).
Reporting Threshold
Any impurity peak with an area less than that of the principal peak in the chromatogram obtained with reference solution (b) is to be disregarded.
Acceptance Criteria
The area of the peak due to Impurity A in the chromatogram of the test solution should not be greater than the area of the principal peak in the chromatogram of reference solution (a) (corresponding to 4.0%).
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of Fenoterol Impurity A.
Logical Relationship of Method Development
Caption: Rationale for the HPLC method development for Fenoterol impurity analysis.
Application Note: Chiral Separation of Fenoterol and Impurity A by HPLC
For Researchers, Scientists, and Drug Development Professionals Introduction Fenoterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma. As a chiral molecule with two stereocenters, it exis...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol is a β2-adrenergic agonist used as a bronchodilator for the treatment of asthma. As a chiral molecule with two stereocenters, it exists as four stereoisomers. The therapeutic activity of Fenoterol is primarily attributed to the (R,R)-enantiomer. Consequently, the enantioselective separation and quantification of Fenoterol stereoisomers are critical for pharmaceutical development and quality control.
Furthermore, the presence of impurities in active pharmaceutical ingredients (APIs) must be carefully monitored to ensure the safety and efficacy of the drug product. "Impurity A," identified as Fenoterol Degradation Impurity A, is a potential degradation product of Fenoterol. This application note provides a detailed protocol for the chiral separation of Fenoterol enantiomers and its separation from Impurity A using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Materials and Reagents
Fenoterol Hydrobromide Reference Standard
Fenoterol Degradation Impurity A Reference Standard (CAS No. 161040-25-1)
Ammonium nitrate (analytical grade)
Tetrahydrofuran (THF) (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, filtered and deionized)
Formic acid (analytical grade)
Triethylamine (analytical grade)
Instrumentation
HPLC system with a quaternary or binary pump
Autosampler
Column thermostat
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
Two methods are presented: a validated method for the chiral separation of Fenoterol enantiomers and a proposed method for the simultaneous separation of Fenoterol enantiomers and Impurity A.
Method 1: Chiral Separation of Fenoterol Enantiomers
This method is based on a well-established protocol for the enantioselective separation of Fenoterol.
Parameter
Condition
Column
Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase
20 mM Ammonium nitrate, pH 5.5 : Tetrahydrofuran (90:10, v/v)
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection
UV at 275 nm
Injection Volume
15 µL
Sample Preparation
1 mg/mL in Methanol
Method 2: Proposed Method for Simultaneous Separation of Fenoterol Enantiomers and Impurity A
This method is a starting point for the simultaneous chiral separation of Fenoterol and achiral separation from Impurity A. A C18 column is often used for the analysis of Fenoterol and its impurities. For simultaneous chiral and impurity analysis, a versatile chiral stationary phase is recommended. The CHIROBIOTIC® V column from Method 1 is a good candidate to screen first, as it may provide retention and resolution of the impurity alongside the chiral separation of the API.
Parameter
Proposed Condition
Column
Astec® CHIROBIOTIC® V, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
10% B to 50% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 276 nm
Injection Volume
10 µL
Sample Preparation
0.1 mg/mL of Fenoterol and 0.01 mg/mL of Impurity A in Methanol
Data Presentation
The following tables summarize the expected quantitative data for the two methods. The data for Method 2 is hypothetical and serves as a representative example of a successful separation.
Table 1: Expected Chromatographic Data for Chiral Separation of Fenoterol (Method 1)
Compound
Retention Time (min)
(S,S)-Fenoterol
~ 8.5
(R,R)-Fenoterol
~ 9.8
Table 2: Representative Chromatographic Data for Simultaneous Separation (Method 2)
Compound
Retention Time (min)
Resolution (Rs)
Impurity A
~ 5.2
-
(S,S)-Fenoterol
~ 10.3
> 2.0 (from Impurity A)
(R,R)-Fenoterol
~ 11.5
> 1.5 (from (S,S)-Fenoterol)
Experimental Workflow and Diagrams
The general workflow for the HPLC analysis is depicted below.
Method
Application Note: UPLC-MS/MS Method for the Ultrasensitive Detection of Fenoterol Impurity A
Audience: Researchers, scientists, and drug development professionals. Abstract This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method fo...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Fenoterol Impurity A. The profiling and control of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy.[1] This method provides a highly selective and efficient protocol for the analysis of Fenoterol Impurity A, a known degradation product of Fenoterol.[1] The developed UPLC-MS/MS method is suitable for quality control applications, stability studies, and impurity profiling in drug development and manufacturing.
Introduction
Fenoterol is a β2-adrenergic agonist widely used in the treatment of asthma and other respiratory diseases.[2] During the manufacturing process or upon storage, impurities can form through degradation of the active pharmaceutical ingredient (API). Fenoterol Impurity A, chemically known as 1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol[2], is a potential degradation product that requires careful monitoring.[1] Regulatory guidelines necessitate the development of sensitive and specific analytical methods for the quantification of such impurities. This application note presents a UPLC-MS/MS method that offers superior speed, resolution, and sensitivity compared to traditional HPLC methods for the analysis of Fenoterol Impurity A.[3]
Experimental
Materials and Reagents
Fenoterol Hydrobromide Reference Standard
Fenoterol Impurity A Reference Standard[][5][6][7][8]
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ammonium acetate (LC-MS grade)
Ultrapure water
Instrumentation
A UPLC system coupled with a triple quadrupole tandem mass spectrometer was used for this analysis.
UPLC Conditions
The chromatographic separation was achieved on a C18 column.[9]
Parameter
Value
Column
ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Flow Rate
0.5 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Gradient Program
See Table 1
Table 1: UPLC Gradient Program
Time (min)
% Mobile Phase B
0.0
5
1.0
40
2.5
95
3.0
95
3.1
5
4.0
5
MS/MS Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode.
Parameter
Value
Ionization Mode
ESI+
Capillary Voltage
3.0 kV
Source Temperature
150 °C
Desolvation Temperature
350 °C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
Collision Gas
Argon
MRM Transitions
See Table 2
Table 2: MRM Transitions for Fenoterol and Impurity A
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Fenoterol
304.2
137.1
30
20
Fenoterol Impurity A
316.4
150.1
35
25
Note: The exact MRM transitions for Fenoterol Impurity A may need to be optimized based on the specific instrument and reference standard. The molecular weight of Fenoterol is 303.36 g/mol and Fenoterol Impurity A is 315.37 g/mol .[1][2]
Protocols
Standard Solution Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenoterol Hydrobromide and Fenoterol Impurity A reference standards in 10 mL of methanol, respectively.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with mobile phase A to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation (For Drug Substance)
Accurately weigh and dissolve 10 mg of the Fenoterol drug substance in 10 mL of methanol.
Dilute the solution with mobile phase A to a final concentration of 10 µg/mL.
Filter the solution through a 0.22 µm syringe filter before injection.
Forced Degradation Study Protocol
To demonstrate the specificity of the method, forced degradation studies can be performed on the Fenoterol drug substance.
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 80°C for 6 hours.[1]
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 80°C for 6 hours.[1]
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[1]
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.[1]
After degradation, neutralize the samples (if necessary), dilute with mobile phase A, and analyze using the UPLC-MS/MS method.
Results and Discussion
Method Validation
The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 3: Summary of Quantitative Data (Hypothetical)
Parameter
Result
Linearity (r²)
> 0.999
Range
0.1 - 100 ng/mL
LOD
0.03 ng/mL
LOQ
0.1 ng/mL
Accuracy (% Recovery)
98.0 - 102.0%
Precision (% RSD)
< 2.0%
Specificity
The method demonstrates excellent specificity, with no interference from the main component (Fenoterol) or other degradation products at the retention time of Fenoterol Impurity A.
Workflow Diagram
Caption: UPLC-MS/MS workflow for Fenoterol Impurity A detection.
Conclusion
The described UPLC-MS/MS method is a rapid, sensitive, and specific tool for the determination of Fenoterol Impurity A in drug substances. The method's high resolution and sensitivity make it ideal for routine quality control and stability testing, ensuring the safety and quality of Fenoterol-containing pharmaceutical products.
Application Note: Development of a Stability-Indicating RP-HPLC Assay for Fenoterol Hydrobromide
For Researchers, Scientists, and Drug Development Professionals Introduction Fenoterol hydrobromide is a β2-adrenergic agonist widely used in the treatment of asthma and other respiratory ailments. To ensure the safety a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoterol hydrobromide is a β2-adrenergic agonist widely used in the treatment of asthma and other respiratory ailments. To ensure the safety and efficacy of pharmaceutical formulations containing Fenoterol, it is crucial to monitor its stability and quantify any degradation products that may form during manufacturing and storage. A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fenoterol hydrobromide. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity and to provide insight into the degradation pathways of Fenoterol.
Experimental Protocols
Materials and Reagents
Fenoterol Hydrobromide Reference Standard
Fenoterol Hydrobromide Sample
Acetonitrile (HPLC Grade)
Water (HPLC Grade)
Triethylamine (AR Grade)
Formic Acid (AR Grade)
Hydrochloric Acid (AR Grade)
Sodium Hydroxide (AR Grade)
Hydrogen Peroxide (30%, AR Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent
Column
Reversed-phase C18 (150 mm x 3.9 mm i.d., 5 µm particle size)
Mobile Phase
Acetonitrile : Water (30:70, v/v) containing 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
Ambient
Detection Wavelength
276 nm
Run Time
Approximately 10 minutes
Preparation of Solutions
Diluent: Mobile Phase
Standard Stock Solution (0.5 mg/mL):
Accurately weigh and transfer about 25 mg of Fenoterol Hydrobromide Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.
Working Standard Solution (0.1 mg/mL):
Pipette 10 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Solution (0.1 mg/mL):
Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of Fenoterol Hydrobromide into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm nylon filter.
Forced Degradation Studies
Forced degradation studies were performed on the Fenoterol Hydrobromide sample to demonstrate the specificity of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
Acid Hydrolysis:
Treat 10 mL of the sample solution with 1 mL of 0.1 M HCl and reflux at 80°C for 6 hours.[1] Cool the solution and neutralize with 1 mL of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the diluent.
Alkaline Hydrolysis:
Treat 10 mL of the sample solution with 1 mL of 0.1 M NaOH and reflux at 80°C for 6 hours.[1] Cool the solution and neutralize with 1 mL of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the diluent.
Oxidative Degradation:
Treat 10 mL of the sample solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.[1] Dilute to a final concentration of 0.1 mg/mL with the diluent.
Thermal Degradation:
Keep the solid drug substance in a hot air oven at 80°C for 24 hours.[1] After cooling, prepare a 0.1 mg/mL solution in the diluent.
Photolytic Degradation:
Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 0.1 mg/mL solution in the diluent.
Data Presentation
Results of Forced Degradation Studies
The following table summarizes the results of the forced degradation studies, demonstrating the stability-indicating nature of the method.
Stress Condition
% Degradation
Retention Time of Fenoterol (min)
Retention Time(s) of Degradation Product(s) (min)
Acid Hydrolysis (0.1 M HCl, 80°C, 6h)
13.5%
~5.2
~3.8
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 6h)
9.2%
~5.2
~4.1
Oxidative Degradation (3% H₂O₂, RT, 24h)
22.1%
~5.2
~2.9, ~6.5
Thermal Degradation (80°C, 24h)
11.5%
~5.2
~3.8
Photolytic Degradation (UV light, 24h)
7.8%
~5.2
~4.5
Method Validation Summary
The developed method was validated according to ICH guidelines. The results are summarized below.
Validation Parameter
Result
Acceptance Criteria
Specificity
No interference from degradation products or excipients at the retention time of Fenoterol.
The method should be able to resolve the analyte peak from all potential interferents.
The method is robust for small, deliberate variations in mobile phase composition, pH, and flow rate.[2]
% RSD ≤ 2.0%
Visualizations
Caption: Experimental workflow for the stability-indicating assay of Fenoterol.
Caption: Degradation pathways of Fenoterol under various stress conditions.
Conclusion
The developed RP-HPLC method is simple, rapid, precise, accurate, and specific for the determination of Fenoterol hydrobromide in the presence of its degradation products. The method was successfully validated according to ICH guidelines and is suitable for routine quality control and stability studies of Fenoterol hydrobromide in pharmaceutical formulations. The forced degradation studies provided valuable information about the stability of the drug substance under various stress conditions.
Application Note: Chiral Separation of Fenoterol Isomers by Capillary Electrophoresis
Abstract This application note details a robust and efficient method for the chiral separation of fenoterol isomers using capillary electrophoresis (CE). Fenoterol, a β2-adrenergic agonist, possesses two chiral centers,...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note details a robust and efficient method for the chiral separation of fenoterol isomers using capillary electrophoresis (CE). Fenoterol, a β2-adrenergic agonist, possesses two chiral centers, resulting in four stereoisomers. As stereoisomers can exhibit different pharmacological and toxicological profiles, their effective separation and quantification are crucial in drug development and quality control. This protocol utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the background electrolyte to achieve baseline separation of the fenoterol enantiomers. The described methodology is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the stereoselective analysis of fenoterol.
Introduction
Fenoterol is a sympathomimetic drug used for the management of asthma and other respiratory conditions. Its therapeutic effect is primarily attributed to the (R,R)-enantiomer, while other isomers may have reduced activity or contribute to adverse effects. Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample and reagent consumption.[1][2] The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit different electrophoretic mobilities, enabling their separation. Cyclodextrins and their derivatives are widely used as chiral selectors in CE due to their ability to form inclusion complexes with a broad range of molecules.[1][2] This application note provides a detailed protocol for the enantioseparation of fenoterol using HP-β-CD.
Experimental Protocols
Instrumentation and Materials
Capillary Electrophoresis System: A standard CE instrument equipped with a UV detector is required.
Capillary: Fused-silica capillary, uncoated.
Reagents:
Fenoterol hydrobromide (racemic mixture)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Phosphoric acid (H₃PO₄)
Sodium hydroxide (NaOH)
Deionized water
Preparation of Solutions
Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of phosphoric acid in deionized water and adjusting the pH to 2.5 with a sodium hydroxide solution. Add hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer at a concentration of 15 mM. Sonicate the solution for 10 minutes to ensure complete dissolution of the HP-β-CD.
Sample Solution: Dissolve racemic fenoterol hydrobromide in deionized water or the background electrolyte to a final concentration of 0.1 mg/mL.
Capillary Conditioning
Before the first use, and daily, condition the new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally with the background electrolyte (30 min). Between runs, flush the capillary with the background electrolyte for 2-3 minutes.
Electrophoretic Procedure
Capillary Installation: Install the fused-silica capillary in the CE instrument.
Thermostatting: Set the capillary temperature to 25°C.
Injection: Inject the sample solution into the capillary using the hydrodynamic injection mode (e.g., 50 mbar for 5 seconds).
Separation: Apply a voltage of +25 kV across the capillary.
Detection: Monitor the separation at a wavelength of 214 nm.
Data Presentation
The following table summarizes the expected quantitative data for the separation of fenoterol isomers under the specified conditions.
Parameter
Value
Analyte
Fenoterol Isomers
Migration Time 1
Approximately 8.5 min
Migration Time 2
Approximately 9.0 min
Resolution (Rs)
> 1.5 (Baseline)
Peak Efficiency (N)
> 100,000 theoretical plates
Note: Migration times can vary slightly depending on the specific instrument, capillary dimensions, and exact buffer preparation.
Visualization of Experimental Workflow
A diagram illustrating the key steps of the experimental workflow is provided below.
Application Notes and Protocols for Forced Degradation Studies of Fenoterel to Generate Impurity A
Introduction Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This document provides detailed application notes and protocols for conducting forced degradation studies on Fenoterol, a β2-adrenergic receptor agonist, with the specific objective of generating and quantifying its known degradation product, Impurity A.
Fenoterol is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis.[1] Impurity A, identified as 2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-Isoquinolinetriol, is a significant degradation product that needs to be monitored and controlled in pharmaceutical formulations.[1][][3] These protocols are designed for researchers, scientists, and drug development professionals to reliably generate Impurity A and develop stability-indicating analytical methods.
Application Notes and Protocols for the Isolation of Fenoterol Impurity A
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive protocol for the isolation of Fenoterol Impurity A, a critical step for further research into its pharmacolo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation of Fenoterol Impurity A, a critical step for further research into its pharmacological and toxicological properties. The protocol details a forced degradation method to generate the impurity from Fenoterol hydrobromide, followed by a robust preparative High-Performance Liquid Chromatography (HPLC) method for its purification. Characterization of the isolated impurity is also discussed. This protocol is designed to be a valuable resource for researchers in pharmaceutical development and related fields.
Introduction
Fenoterol is a potent beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Fenoterol Impurity A, chemically known as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol[1][2], is a known related substance to Fenoterol. The isolation and characterization of this impurity are essential for its use as a reference standard in analytical method development, for conducting non-clinical safety studies, and for investigating its potential pharmacological activity. This application note provides a detailed methodology for the generation and isolation of Fenoterol Impurity A to support these research endeavors.
Chemical Information
A summary of the chemical information for Fenoterol and Fenoterol Impurity A is provided in the table below.
Generation of Fenoterol Impurity A via Forced Degradation
Forced degradation studies are employed to intentionally degrade a drug substance to generate potential impurities.[3][4][5][6][7] Based on the structure of Fenoterol, acidic and oxidative stress conditions are likely to generate Impurity A.
Objective: To generate a sufficient quantity of Fenoterol Impurity A for isolation.
Materials:
Fenoterol Hydrobromide
Hydrochloric Acid (HCl), 0.1 M
Hydrogen Peroxide (H₂O₂), 3% (v/v)
Sodium Hydroxide (NaOH), 0.1 M (for neutralization)
Deionized Water
Heating mantle or water bath
pH meter
Protocol:
Acidic Degradation:
Accurately weigh 1 gram of Fenoterol Hydrobromide and dissolve it in 100 mL of 0.1 M HCl.
Heat the solution at 60°C for 24 hours.
Monitor the degradation process periodically by analytical HPLC to check for the formation of Impurity A.
After 24 hours, cool the solution to room temperature.
Carefully neutralize the solution to approximately pH 7.0 with 0.1 M NaOH.
Oxidative Degradation:
Accurately weigh 1 gram of Fenoterol Hydrobromide and dissolve it in 100 mL of deionized water.
Add 10 mL of 3% H₂O₂ to the solution.
Stir the solution at room temperature for 48 hours, protected from light.
Monitor the degradation process periodically by analytical HPLC.
Once a significant amount of Impurity A is formed, the reaction can be stopped.
Note: The optimal degradation time may vary. It is crucial to monitor the reaction to maximize the yield of the target impurity without excessive degradation to other byproducts.
Isolation of Fenoterol Impurity A by Preparative HPLC
Preparative HPLC is a powerful technique for the isolation and purification of individual components from a mixture.[8][9] A reversed-phase method is suitable for the separation of polar compounds like Fenoterol and its impurities.
Objective: To isolate Fenoterol Impurity A from the forced degradation mixture with high purity.
Instrumentation and Materials:
Preparative HPLC system with a fraction collector
UV-Vis Detector
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Ammonium formate (LC-MS grade)
Formic acid (LC-MS grade)
Deionized water (18.2 MΩ·cm)
Rotary evaporator
Lyophilizer
Protocol:
Mobile Phase Preparation:
Mobile Phase A: 0.1% (v/v) Formic acid in water.
Mobile Phase B: Acetonitrile.
Chromatographic Conditions:
Parameter
Value
Column
Reversed-phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 40% B over 30 minutes
Flow Rate
20 mL/min
Detection
276 nm
Injection Volume
5-10 mL of the neutralized degradation mixture
Column Temperature
25°C
Isolation Procedure:
Equilibrate the preparative HPLC column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.
Filter the neutralized degradation mixture through a 0.45 µm filter.
Inject the filtered solution onto the column.
Monitor the chromatogram and collect the fractions corresponding to the peak of Fenoterol Impurity A. The retention time of Impurity A should be determined beforehand using an analytical scale HPLC.
Pool the collected fractions containing the pure impurity.
Post-Isolation Processing:
Combine the fractions containing the purified Impurity A.
Remove the acetonitrile from the pooled fractions using a rotary evaporator at a temperature not exceeding 40°C.
Freeze the remaining aqueous solution and lyophilize to obtain the purified Fenoterol Impurity A as a solid.
Store the isolated impurity at -20°C, protected from light and moisture.
Characterization of Isolated Impurity
The identity and purity of the isolated Fenoterol Impurity A should be confirmed using appropriate analytical techniques.
Technique
Purpose
Expected Outcome
Analytical HPLC
Purity assessment
Purity > 98%
Mass Spectrometry (MS)
Molecular weight confirmation
[M+H]⁺ at m/z 304.15
Nuclear Magnetic Resonance (NMR)
Structural elucidation
¹H and ¹³C NMR spectra consistent with the structure of Fenoterol Impurity A.
Visualization of Protocols and Pathways
Experimental Workflow for Isolation
The following diagram illustrates the overall workflow for the isolation of Fenoterol Impurity A.
Caption: Workflow for the isolation of Fenoterol Impurity A.
Fenoterol Signaling Pathway
Understanding the signaling pathway of Fenoterol is crucial for designing research studies on its impurity. Fenoterol primarily acts on the beta-2 adrenergic receptor.
Caption: Simplified Fenoterol signaling pathway.
Conclusion
The protocol described in this application note provides a reliable method for the generation and isolation of Fenoterol Impurity A. The availability of this purified impurity is crucial for its comprehensive characterization and for conducting further research to ensure the safety and quality of Fenoterol-containing pharmaceutical products. The provided workflows and diagrams offer a clear and concise overview of the necessary procedures and biological context.
Technical Support Center: HPLC Analysis of Fenoterol and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak tailing during the HPLC...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peak tailing during the HPLC analysis of Fenoterol Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is Fenoterol Impurity A?
A1: Fenoterol Impurity A is a known related substance of Fenoterol, a bronchodilator used in the treatment of asthma. Its chemical name is 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol. Due to its basic nature, it is prone to exhibiting poor peak shapes, particularly peak tailing, in reverse-phase HPLC analysis.
Q2: What are the common causes of peak tailing for Fenoterol Impurity A in RP-HPLC?
A2: Peak tailing for basic compounds like Fenoterol Impurity A is often caused by secondary interactions between the analyte and the stationary phase. The primary causes include:
Interaction with Residual Silanol Groups: Free silanol groups on the silica-based stationary phase are acidic and can interact strongly with the basic amine groups of Fenoterol Impurity A, leading to tailing.
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of both the analyte and the residual silanol groups can lead to undesirable secondary interactions.
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.
Poor Column Condition: A degraded or contaminated column can have active sites that contribute to peak tailing.
Q3: How can I prevent peak tailing for Fenoterol Impurity A?
A3: Proactive measures to prevent peak tailing include:
Column Selection: Use a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible free silanol groups.
Mobile Phase Optimization: Carefully select and control the mobile phase pH. For basic compounds, a low pH (e.g., 2.5-3.5) can protonate the analyte and suppress the ionization of silanol groups, reducing peak tailing. Alternatively, a high pH (e.g., >8) can be used with a suitable pH-stable column to keep the analyte in its neutral form.
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.
Proper Sample Preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase and filter it to remove any particulates.
Troubleshooting Guide: Peak Tailing of Fenoterol Impurity A
This guide provides a step-by-step approach to troubleshoot and resolve peak tailing issues observed during the HPLC analysis of Fenoterol Impurity A.
Problem: The peak for Fenoterol Impurity A is showing significant tailing.
Below is a troubleshooting workflow to identify and resolve the issue.
Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps
Evaluate the Scope of the Problem:
Observation: Look at all the peaks in your chromatogram.
Action: If all peaks are tailing, it's likely a physical problem with the HPLC system (e.g., column void, blocked frit, extra-column volume). If only Fenoterol Impurity A and other basic analytes are tailing, it's more likely a chemical interaction issue.
Optimize the Mobile Phase:
pH Adjustment: Fenoterol Impurity A is a basic compound. To ensure it is protonated and to suppress the ionization of residual silanol groups on the column, adjust the mobile phase to a low pH, typically between 2.5 and 3.5, using an acid like formic acid or phosphoric acid.
Mobile Phase Additives: If a low pH is not sufficient to resolve the tailing, consider adding a competing base to the mobile phase. Triethylamine (TEA) at a concentration of 0.1% is commonly used to mask active silanol sites and improve the peak shape of basic compounds.
Assess the HPLC Column:
Column Chemistry: Ensure you are using a high-quality, end-capped C18 or C8 column from a reputable manufacturer. These columns are designed to have minimal residual silanol activity.
Column Age and Condition: Columns degrade over time. If the column is old or has been subjected to harsh conditions, its performance may be compromised. Try replacing it with a new column of the same type.
Guard Column: Using a guard column can help protect the analytical column from contaminants in the sample that could cause active sites and lead to peak tailing.
Review Sample and Injection Parameters:
Column Overload: To check for column overload, dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape improves, the original concentration was too high. You can either continue with the diluted sample or reduce the injection volume.
Injection Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. Injecting a sample in a much stronger solvent can cause peak distortion.
Experimental Protocols
Below is a summary of HPLC methods that can be used as a starting point for the analysis of Fenoterol and its impurities. These parameters may need to be optimized for your specific instrument and column.
Parameter
Method 1
Method 2
Column
C18 (e.g., 150 mm x 4.6 mm, 5 µm)
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile : Water (30:70, v/v) with 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid
Methanol : 10 mM Potassium Dihydrogen Orthophosphate (30:70, v/v), pH adjusted to 5.0 with o-Phosphoric Acid
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
UV at 276 nm
UV at 220 nm
Column Temp.
Ambient
Ambient
Injection Vol.
10-20 µL
10-20 µL
Note: When preparing the mobile phase for Method 1, it is crucial to add the triethylamine and then adjust the pH with formic acid. The order of addition is important for achieving the desired mobile phase characteristics.
Optimization
Technical Support Center: Resolving Co-elution of Fenoterol Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Fenoterol Impurity A with o...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Fenoterol Impurity A with other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Fenoterol Impurity A?
A1: Fenoterol Impurity A is chemically known as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol[1]. It is a known impurity associated with the synthesis or degradation of Fenoterol.
Q2: What are the common causes of peak co-elution in HPLC?
A2: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks[2][3]. Common causes include:
Inadequate Method Selectivity: The chosen mobile phase and stationary phase do not provide sufficient differential interaction with the analytes.
Low Column Efficiency: A poorly packed or old column can lead to broader peaks, increasing the likelihood of overlap.
Inappropriate Mobile Phase Strength: If the mobile phase is too strong, analytes may elute too quickly and close to the void volume, leading to poor separation[2][3].
Sample Overload: Injecting too much sample can saturate the column, causing peak distortion and broadening.
Q3: How can I detect co-elution if the peaks are perfectly overlapping?
A3: Detecting perfect co-elution can be challenging. Here are a few methods:
Peak Shape Analysis: Look for subtle signs of asymmetry, such as shoulders or tailing, which can indicate the presence of a hidden peak[2][3].
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: A DAD/PDA detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it suggests the presence of more than one compound[2].
Mass Spectrometry (MS): A mass spectrometer can often distinguish between co-eluting compounds if they have different mass-to-charge ratios[3].
Troubleshooting Guide: Resolving Co-elution of Fenoterol Impurity A
This guide provides a systematic approach to resolving the co-elution of Fenoterol Impurity A with other potential impurities.
Initial Assessment: Identifying the Problem
The first step is to confirm that you have a co-elution issue.
Experimental Workflow for Co-elution Assessment
Caption: Workflow for confirming co-elution.
Strategy 1: Mobile Phase Modification
Altering the mobile phase composition is often the simplest and most effective way to improve separation.
Troubleshooting Steps:
Adjust Mobile Phase pH: The ionization state of Fenoterol and its impurities can be manipulated by changing the pH of the mobile phase. This can significantly alter their retention times.
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can affect selectivity.
Modify Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution[4].
Incorporate Ion-Pairing Reagents: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and selectivity.
Example Experimental Protocol: Mobile Phase pH Adjustment
Parameter
Original Method
Modified Method 1
Modified Method 2
Column
Zorbax SB C18 (150 x 4.6 mm, 5 µm)
Zorbax SB C18 (150 x 4.6 mm, 5 µm)
Zorbax SB C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A
10.0 mM Potassium Dihydrogen Orthophosphate (pH 5.0)
10.0 mM Potassium Dihydrogen Orthophosphate (pH 4.5)
10.0 mM Potassium Dihydrogen Orthophosphate (pH 5.5)
Mobile Phase B
Methanol
Methanol
Methanol
Gradient
70:30 (A:B)
70:30 (A:B)
70:30 (A:B)
Flow Rate
1.0 mL/min
1.0 mL/min
1.0 mL/min
Detection
220 nm
220 nm
220 nm
This protocol is based on a method for the separation of Fenoterol and Ipratropium[5].
Logical Flow for Mobile Phase Optimization
Caption: Troubleshooting logic for mobile phase optimization.
Strategy 2: Stationary Phase and Column Parameter Modification
If mobile phase adjustments are insufficient, changing the stationary phase or other column parameters may be necessary.
Troubleshooting Steps:
Change Column Chemistry: If using a C18 column, consider a different stationary phase such as C8, Phenyl-Hexyl, or a polar-embedded phase. These offer different selectivities.
Decrease Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and may resolve the co-eluting peaks.
Adjust Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which can affect selectivity.
Example Experimental Protocol: Change in Stationary Phase
Parameter
Original Method
Modified Method
Column
Zorbax SB C18 (150 x 4.6 mm, 5 µm)
Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)
Mobile Phase
As optimized in Strategy 1
As optimized in Strategy 1
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
220 nm
220 nm
Temperature
Ambient
Ambient (can be varied, e.g., 30°C, 40°C)
Strategy 3: Gradient Elution Optimization
For complex samples with multiple impurities, a gradient elution method may be required.
Troubleshooting Steps:
Develop a Gradient Method: Start with a broad gradient to elute all compounds, then optimize the gradient slope to improve the separation of the critical pair (Fenoterol Impurity A and the co-eluting peak).
Adjust Initial and Final Conditions: Modifying the starting and ending percentages of the organic modifier can influence the retention and separation of early and late-eluting compounds.
Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition during the gradient can help to separate closely eluting peaks.
Example Data for Gradient Optimization
Time (min)
% Mobile Phase A
% Mobile Phase B
0
95
5
2
95
5
15
50
50
20
5
95
25
5
95
26
95
5
30
95
5
This is a generic starting gradient that can be adapted based on the observed chromatogram.
By systematically working through these troubleshooting steps, researchers can effectively resolve the co-elution of Fenoterol Impurity A and ensure accurate quantification and impurity profiling.
improving peak shape for Fenoterol Impurity A in chromatography
This technical support guide provides solutions for common issues encountered during the chromatographic analysis of Fenoterol Impurity A, with a focus on improving peak shape. Frequently Asked Questions (FAQs) Q1: What...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides solutions for common issues encountered during the chromatographic analysis of Fenoterol Impurity A, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for Fenoterol Impurity A?
A1: The most frequent issue is peak tailing. Fenoterol Impurity A is a basic compound containing amine groups. These groups can interact with acidic residual silanols on the surface of silica-based columns (like C18), leading to secondary interactions that cause the peak to tail.[1]
Q2: How does the mobile phase pH affect the peak shape of Fenoterol Impurity A?
A2: Mobile phase pH is a critical factor.[2][3] Fenoterol has pKa values around 8.85 (acidic) and 9.63 (basic). Fenoterol Impurity A is expected to have similar pKa values due to its structural similarity. If the mobile phase pH is close to the pKa of the impurity, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[3] To achieve a sharp, symmetrical peak, the pH should be adjusted to ensure the analyte is in a single ionic state.
Q3: I am observing peak fronting. What could be the cause?
A3: Peak fronting is typically caused by sample overload. This happens when the concentration or volume of the injected sample is too high for the column's capacity. It can also be caused by using an injection solvent that is stronger than the mobile phase.
Q4: Can the choice of organic modifier in the mobile phase impact peak shape?
A4: Yes, the organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase affect the elution strength and can influence peak shape. While pH is often the primary factor for ionizable compounds, optimizing the organic modifier can improve peak symmetry and resolution.
Troubleshooting Guide: Improving Peak Shape for Fenoterol Impurity A
This guide will help you diagnose and resolve common peak shape problems.
Issue 1: Peak Tailing
Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. The tailing factor is greater than 1.2.[2]
Primary Cause: Secondary interactions between the basic amine groups of Fenoterol Impurity A and acidic silanol groups on the column's stationary phase.[1]
Solutions:
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5. At this acidic pH, the silanol groups on the silica surface are protonated and less likely to interact with the protonated basic analyte.[1]
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.
Select a Base-Deactivated Column: Use a modern, high-purity silica column that is end-capped or specifically designed for the analysis of basic compounds. These columns have a lower concentration of residual silanol groups.
Increase Buffer Concentration: A higher buffer concentration (25-50 mM) can help to maintain a constant pH and can also mask some of the silanol interactions.[2]
Issue 2: Peak Broadening
Symptom: The peak is wider than expected, leading to decreased resolution and sensitivity.
Possible Causes:
Mobile phase pH is too close to the analyte's pKa.
Extra-column volume (long tubing, large detector cell).
Column contamination or degradation.
Solutions:
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa of Fenoterol Impurity A.
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Issue 3: Peak Fronting
Symptom: The peak has an asymmetrical shape with the front of the peak being less steep than the back.
Primary Cause: Column overload or incompatible injection solvent.
Solutions:
Reduce Sample Concentration: Dilute the sample and reinject.
Decrease Injection Volume: Inject a smaller volume of the sample.
Match Injection Solvent: Dissolve the sample in the initial mobile phase if possible. If a different solvent must be used, it should be weaker than the mobile phase.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak shape of a basic compound like Fenoterol Impurity A.
Mobile Phase pH
Expected Tailing Factor (Tf)
Peak Shape Description
Rationale
7.0
> 2.0
Severe Tailing
At neutral pH, residual silanols are ionized and strongly interact with the basic analyte.[1]
5.0
1.5 - 2.0
Moderate Tailing
Partial suppression of silanol ionization, but still significant secondary interactions.
3.0
1.0 - 1.3
Symmetrical to Minor Tailing
Silanol groups are protonated, minimizing secondary interactions and leading to improved peak symmetry.[1]
Experimental Protocols
Recommended HPLC Method for Improved Peak Shape of Fenoterol Impurity A
This method is designed to minimize peak tailing and achieve a symmetrical peak shape.
Column: Base-deactivated C18 column (e.g., Agilent ZORBAX SB-C18), 4.6 x 150 mm, 5 µm.
Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 60% B
15-17 min: 60% B
17-18 min: 60% to 10% B
18-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 276 nm.
Injection Volume: 10 µL.
Sample Diluent: Mobile Phase A.
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
optimizing mobile phase for better separation of Fenoterol impurities
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of Fenoterol and its impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate Fenoterol and its impurities?
A1: A common and effective starting point for a reversed-phase HPLC method is a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. A widely used composition is acetonitrile and water (e.g., in a 30:70 v/v ratio) with additives to control pH and improve peak shape. For instance, 0.1% triethylamine (TEA) can be added to the aqueous phase to minimize peak tailing of basic compounds like Fenoterol, and the pH can be adjusted to around 5.0 with an acid like formic acid.[1][2]
Q2: How does the percentage of organic solvent in the mobile phase affect the separation?
A2: The organic solvent (typically acetonitrile or methanol) in a reversed-phase method is the "strong" solvent. Increasing the percentage of the organic solvent will generally decrease the retention times of Fenoterol and its impurities, causing them to elute faster. Conversely, decreasing the organic solvent percentage will increase retention times. This can be a key parameter to adjust for improving the resolution between closely eluting peaks. If impurities are eluting too close to the main Fenoterol peak, reducing the organic solvent percentage can help to increase their separation.
Q3: What is the role of pH in the mobile phase for separating Fenoterol impurities?
A3: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like Fenoterol and its impurities. Fenoterol has basic properties, and its degree of ionization will change with the mobile phase pH. Operating at a pH where the analytes are in a single ionic form (either fully protonated or deprotonated) generally leads to better peak shapes and more reproducible retention times. A pH of around 5.0 is often a good starting point, but slight adjustments can significantly alter the selectivity between the main peak and its impurities. For basic compounds, a lower pH can increase retention time due to ion-pairing effects with acidic modifiers in the mobile phase.[3]
Q4: I am observing peak tailing for the Fenoterol peak. How can I improve the peak shape?
A4: Peak tailing for basic compounds like Fenoterol on silica-based C18 columns is often caused by secondary interactions with residual silanol groups on the stationary phase. To mitigate this, you can:
Add a competing base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase can effectively mask the silanol groups and improve peak symmetry.
Adjust the pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte.
Use a base-deactivated column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize silanol interactions. Using such a column can significantly improve peak shape for basic analytes.
Q5: My resolution between two critical impurity peaks is poor. What mobile phase parameters can I adjust?
A5: To improve the resolution between two closely eluting peaks, you can systematically adjust the following mobile phase parameters:
Organic Solvent Percentage: As a first step, try making small changes to the percentage of acetonitrile or methanol. A decrease in the organic solvent content will increase retention and may improve separation.
pH of the Aqueous Phase: Small changes in pH can have a significant impact on the selectivity between ionizable compounds. Methodically adjust the pH in small increments (e.g., 0.2 pH units) to see if the resolution improves.
Buffer Concentration: If you are using a buffer, its concentration can influence ionic strength and affect retention.
Organic Solvent Type: If changing the above parameters is not effective, consider switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa). Different organic solvents can offer different selectivities.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the separation of Fenoterol and its impurities.
Problem
Potential Cause
Troubleshooting Steps & Mobile Phase Adjustments
Poor resolution between Fenoterol and an impurity
Inadequate selectivity of the mobile phase.
1. Adjust Organic Solvent Ratio: Decrease the percentage of acetonitrile or methanol in the mobile phase in small increments (e.g., 2-5%) to increase retention and potentially improve separation. 2. Modify pH: Adjust the pH of the aqueous portion of the mobile phase by ±0.2 to 0.5 units. This can alter the ionization state of Fenoterol and its impurities, leading to changes in selectivity. 3. Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order and improve resolution.
Co-elution of two impurity peaks
Similar physicochemical properties of the impurities leading to a lack of separation under the current conditions.
1. Fine-tune pH: Make very small adjustments to the mobile phase pH (e.g., ±0.1 units) as this can be highly effective for separating compounds with slightly different pKa values. 2. Optimize Buffer Concentration: If using a buffer, varying its concentration can influence the separation of ionic species. 3. Employ a Gradient: If an isocratic method is being used, switching to a shallow gradient elution can often resolve closely eluting peaks.
Peak Tailing of the Fenoterol Peak
Secondary interactions with the stationary phase (silanol groups).
1. Add a Competing Base: Introduce a small amount of triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask active silanol sites. 2. Lower the pH: Decrease the mobile phase pH to protonate the silanol groups and reduce their interaction with the basic Fenoterol molecule. 3. Use a Base-Deactivated Column: Switch to a column specifically designed for the analysis of basic compounds.
Variable Retention Times
Inconsistent mobile phase preparation or column equilibration issues.
1. Ensure Accurate Mobile Phase Preparation: Always prepare the mobile phase fresh and ensure accurate measurement of all components. Premixing the mobile phase can improve consistency. 2. Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. 3. Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and lead to variable retention times.
Ghost Peaks
Contamination in the mobile phase, injection system, or column.
1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase. 2. Flush the System: Flush the injector and column with a strong solvent to remove any adsorbed contaminants. 3. Run a Blank Gradient: If using a gradient, run a blank injection to identify if the ghost peaks are eluting from the mobile phase itself.
Experimental Protocols
Below are detailed methodologies for a starting point and an optimized method for the separation of Fenoterol and its impurities.
Method 1: General Purpose Isocratic Method
This method is a good starting point for the analysis of Fenoterol and its related substances.
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile : Water (30:70, v/v) containing 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid.[1][2]
Flow Rate
1.0 mL/min
Detection
UV at 276 nm
Injection Volume
10 µL
Column Temperature
Ambient
Method 2: Optimized Gradient Method for Improved Impurity Resolution
This method can be employed when better separation of closely eluting impurities is required.
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm (or a high-resolution 3.5 µm column)
Mobile Phase A
0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with o-Phosphoric Acid
Mobile Phase B
Methanol
Gradient Program
Time (min)
0
15
20
25
Flow Rate
1.0 mL/min
Detection
UV at 220 nm
Injection Volume
10 µL
Column Temperature
30 °C
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the separation of Fenoterol impurities.
Technical Support Center: Addressing Matrix Effects in Bioanalytical Assays for Fenoterol Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in bioanalytical as...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in bioanalytical assays for Fenoterol Impurity A.
Frequently Asked Questions (FAQs)
Q1: What is Fenoterol Impurity A?
A1: Fenoterol Impurity A is a related substance to the drug Fenoterol, a β2-adrenergic agonist. Its chemical name is 5-[(1S)-1-hydroxy-2-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol, and it is the (S,R)-isomer of Fenoterol. As an impurity, its presence and concentration in the final drug product need to be carefully monitored and controlled.
Q2: What are matrix effects in bioanalytical assays?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]
Q3: Why are matrix effects a significant concern for a polar compound like Fenoterol Impurity A?
A3: Polar compounds like Fenoterol Impurity A are often more susceptible to matrix effects, particularly when using reversed-phase liquid chromatography. They tend to elute early in the chromatogram, where a higher concentration of other polar endogenous components (like phospholipids) from the biological matrix may also elute, leading to increased competition for ionization in the mass spectrometer source.[2]
Q4: What are the primary causes of matrix effects?
A4: The primary causes of matrix effects include:
Ion Suppression: Competition for ionization between the analyte and co-eluting matrix components in the electrospray ionization (ESI) source.[3]
Changes in Droplet Physical Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, affecting the efficiency of solvent evaporation and ion release.[1]
Analyte-Matrix Interactions: Formation of adducts or complexes between the analyte and matrix components can reduce the free analyte concentration available for ionization.
Q5: How can I assess the presence and magnitude of matrix effects for Fenoterol Impurity A?
A5: The most common method is the post-extraction addition experiment. In this procedure, a known amount of the analyte is added to a blank matrix extract, and the response is compared to that of the analyte in a pure solvent. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bioanalysis of Fenoterol Impurity A.
Q: I am observing significant ion suppression for Fenoterol Impurity A. What are the immediate troubleshooting steps?
A: Ion suppression is a common challenge. Here is a step-by-step approach to troubleshoot this issue:
Step 1: Confirm the Issue. First, ensure the observed low signal is due to ion suppression and not other factors like poor extraction recovery or instrument sensitivity. Perform a post-extraction addition experiment to quantify the matrix effect.
Step 2: Improve Chromatographic Separation. Modify your LC method to separate Fenoterol Impurity A from the co-eluting matrix components.
Gradient Optimization: Try a shallower gradient to increase the separation between your analyte and interfering peaks.
Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity.
Step 3: Enhance Sample Preparation. The goal is to remove as much of the interfering matrix as possible before analysis.
Protein Precipitation (PPT): If you are using PPT, be aware that it is a non-selective method and can leave many matrix components in the extract. Consider switching to a more selective technique.
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Fenoterol Impurity A while leaving interfering compounds behind.
Solid-Phase Extraction (SPE): This is often the most effective method for removing matrix interferences. Experiment with different sorbent types (e.g., mixed-mode cation exchange) that can retain the polar, basic Fenoterol Impurity A while allowing interfering components to be washed away.
Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for Fenoterol Impurity A is the most effective way to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.
Q: My recovery for Fenoterol Impurity A is low and inconsistent. What could be the problem and how can I fix it?
A: Low and variable recovery is often related to the sample preparation process.
Check Extraction pH: Fenoterol Impurity A has basic properties. Ensure the pH of your sample is adjusted to keep the analyte in its neutral form for efficient extraction into an organic solvent during LLE.
Optimize SPE Method: For SPE, ensure your wash steps are not eluting the analyte. Also, check that your elution solvent is strong enough to fully recover the analyte from the sorbent.
Evaluate Non-Specific Binding: Polar and basic compounds can sometimes adsorb to plasticware. Consider using low-binding microplates and vials.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes hypothetical but realistic data on the recovery and matrix effects for Fenoterol Impurity A using different sample preparation techniques. This data is for illustrative purposes to guide method development.
Sample Preparation Method
Analyte Recovery (%)
Matrix Effect (%)
Key Advantages
Key Disadvantages
Protein Precipitation (PPT)
85 - 95
40 - 60 (Suppression)
Simple, fast, and inexpensive.
Non-selective, high matrix effects.
Liquid-Liquid Extraction (LLE)
70 - 85
70 - 90 (Suppression)
More selective than PPT.
Can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE)
90 - 105
95 - 105 (Minimal Effect)
Highly selective, provides the cleanest extracts.
More complex and costly method development.
Experimental Protocols
Protocol for Post-Extraction Addition to Evaluate Matrix Effects
Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma) using your developed sample preparation method.
Prepare Post-Spiked Sample: To the blank matrix extract, add a known amount of Fenoterol Impurity A standard solution.
Prepare Neat Solution: Prepare a solution of Fenoterol Impurity A in the final reconstitution solvent at the same concentration as the post-spiked sample.
Analyze Samples: Inject both the post-spiked sample and the neat solution into the LC-MS/MS system.
Calculate Matrix Factor (MF):
MF = (Peak Area of Analyte in Post-Spiked Sample) / (Peak Area of Analyte in Neat Solution)
Recommended Starting LC-MS/MS Conditions for Fenoterol Impurity A
MRM Transitions: To be determined by infusing a standard of Fenoterol Impurity A. As a starting point, precursor ion would be [M+H]+, and product ions would be characteristic fragments.
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction addition method.
Caption: Decision tree for troubleshooting ion suppression in the bioanalysis of Fenoterol Impurity A.
Caption: Relationship between sample preparation selectivity and the level of matrix effects.
Technical Support Center: Analysis of Fenoterol and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Fenot...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Fenoterol Impurity A during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is Fenoterol Impurity A and why is it important to monitor?
Fenoterol Impurity A, with the chemical name 1-(3,5-dihydroxyphenyl)-2-[[1-(4-hydroxyphenyl)propan-2-yl]amino]ethan-1-one, is a significant degradation product of the active pharmaceutical ingredient (API) Fenoterol.[1][2][3][4] Fenoterol is a β2-adrenergic agonist used in the treatment of asthma. The presence and quantity of impurities in a pharmaceutical product are critical quality attributes that can impact both the efficacy and safety of the drug. Regulatory agencies require strict control over impurities, making it essential to have reliable analytical methods for their accurate quantification.
Q2: What are the primary degradation pathways that lead to the formation of Fenoterol Impurity A?
Fenoterol Impurity A can be formed through several degradation pathways, including:
Hydrolysis: Cleavage of chemical bonds by the addition of water can lead to the formation of Impurity A under both acidic and basic conditions.
Oxidation: Fenoterol is susceptible to oxidation, particularly at the catechol-like moiety, which can be initiated by exposure to air, peroxides, or metal ions.[5]
Thermal Degradation: Elevated temperatures can accelerate the degradation of Fenoterol, leading to the formation of various impurities, including Impurity A.
Q3: What are the initial signs of on-column degradation of Fenoterol Impurity A?
On-column degradation of Fenoterol Impurity A can manifest in several ways in your chromatogram:
Peak tailing or fronting: Asymmetrical peak shapes can indicate interactions with the stationary phase or degradation during elution.
Appearance of unexpected peaks: New peaks, often broad and poorly resolved, may appear in the chromatogram, representing the degradation products.
Reduced peak area or response: A decrease in the peak area of Impurity A with increasing analysis time or temperature can be a direct indicator of on-column degradation.
Baseline instability: A drifting or noisy baseline can sometimes be associated with the continuous degradation of an analyte on the column.
This guide provides specific troubleshooting steps to address the on-column degradation of Fenoterol Impurity A.
Issue 1: Poor Peak Shape and Unexplained Peaks
Possible Cause: Interaction with the stationary phase or degradation catalyzed by the mobile phase.
Solutions:
Parameter
Recommendation
Rationale
Mobile Phase pH
Maintain a slightly acidic mobile phase pH, typically between 3 and 5.
Fenoterol and its impurities, which are phenolic amines, are generally more stable in acidic conditions. Lowering the pH can suppress the ionization of silanol groups on the silica-based stationary phase, reducing secondary interactions that can lead to peak tailing and on-column degradation.
Stationary Phase
Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. Consider a column with a wider pH range if necessary.
High-purity silica columns have fewer active silanol sites. End-capping further deactivates these sites. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.
Mobile Phase Additives
Incorporate a low concentration of an antioxidant, such as 0.1% formic acid or 0.05% ascorbic acid, into the mobile phase.
Antioxidants can help to prevent the oxidative degradation of the phenolic groups in Fenoterol Impurity A.
Temperature
Maintain a lower column temperature, for example, 25-30 °C.
Higher temperatures can accelerate the degradation of thermally labile compounds.
Issue 2: Loss of Impurity A Peak Area Over a Sequence of Injections
Possible Cause: Cumulative degradation of the analyte on the column or instability in the sample vial.
Solutions:
Parameter
Recommendation
Rationale
Sample Diluent
Prepare samples in a diluent that matches the initial mobile phase composition and is slightly acidic.
This ensures sample compatibility with the mobile phase and helps to maintain the stability of the analyte in the vial.
Autosampler Temperature
If available, use a cooled autosampler set to 4-8 °C.
Lowering the temperature in the autosampler can slow down the degradation of the analyte in the prepared samples over the duration of the analytical run.
Injection Volume
Avoid overloading the column. Inject a smaller volume if you observe peak distortion.
Column overload can lead to broader peaks and may exacerbate on-column degradation.
Column Washing
Implement a robust column washing procedure between sequences to remove any strongly retained compounds that might contribute to degradation.
A clean column provides a more inert surface for the separation.
Experimental Protocols
Proposed HPLC Method for the Analysis of Fenoterol and its Impurities
This method is a starting point and should be optimized and validated for your specific application.
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
10% B to 40% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
276 nm
Injection Volume
10 µL
Sample Diluent
Mobile Phase A
System Suitability:
Parameter
Acceptance Criteria
Tailing Factor (Fenoterol)
≤ 1.5
Theoretical Plates (Fenoterol)
> 2000
%RSD of Peak Areas (n=6)
≤ 2.0%
Visualizations
Caption: Degradation Pathways of Fenoterol.
Caption: HPLC Experimental Workflow.
Caption: Troubleshooting Logic for On-Column Degradation.
selecting the optimal column for Fenoterol Impurity A analysis
Welcome to the technical support center for the analysis of Fenoterol Impurity A. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the analysis of Fenoterol Impurity A. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is recommended for the analysis of Fenoterol Impurity A?
A C18 reversed-phase column is the most commonly recommended and successfully used stationary phase for the analysis of Fenoterol and its impurities, including Impurity A.[1][2] A standard C18 column, such as a Zorbax® SB C18 (150 x 4.6 mm, 5 µm) or equivalent, generally provides good retention and selectivity.[2] In comparative studies, C18 columns have demonstrated superior separation and resolution for Fenoterol compared to C8 columns.[2]
Q2: What is a typical mobile phase for Fenoterol Impurity A analysis?
A common mobile phase composition is a mixture of an aqueous buffer and an organic modifier. For example, a mixture of acetonitrile and water (30:70, v/v) with 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid, has been used effectively.[1] Another option is a mobile phase consisting of 10.0 mM potassium dihydrogen orthophosphate (pH adjusted to 5.0 with o-phosphoric acid) and methanol (70:30, v/v).[2] The choice of organic modifier and buffer can be adjusted to optimize the separation.
Q3: What are the critical parameters to consider for method development?
The most critical parameters for a successful separation of Fenoterol Impurity A are:
Column Chemistry: The choice of stationary phase is crucial for achieving the desired selectivity.
Mobile Phase pH: Fenoterol is a basic compound, and controlling the pH of the mobile phase is essential to ensure good peak shape and consistent retention. A pH around 5.0 is often a good starting point.[1][2]
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will significantly impact the retention times of the analyte and impurities.
Buffer Concentration: An adequate buffer concentration is necessary to maintain a stable pH and minimize peak tailing.
Q4: How can I improve the peak shape for Fenoterol and its impurities?
Peak tailing is a common issue for basic compounds like Fenoterol. To improve peak shape:
Adjust Mobile Phase pH: Working at a lower pH (e.g., 3-5) can help to protonate the analyte and reduce interactions with residual silanols on the silica-based stationary phase.
Use a Mobile Phase Additive: Additives like triethylamine (TEA) can act as a silanol blocker, competing with the basic analyte for active sites on the stationary phase and improving peak symmetry.[1]
Select a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping minimize the number of accessible silanol groups, leading to better peak shapes for basic compounds.
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Fenoterol Impurity A.
Problem
Potential Cause
Recommended Solution
Poor Resolution between Fenoterol and Impurity A
Inadequate selectivity of the stationary phase.
- Consider a different stationary phase with alternative selectivity (e.g., Phenyl-Hexyl).- Optimize the mobile phase composition (e.g., change the organic modifier or pH).
Mobile phase strength is too high.
- Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.
Peak Tailing for Impurity A
Secondary interactions with residual silanols on the column.
- Add a competing base, such as triethylamine (0.1%), to the mobile phase.[1]- Lower the mobile phase pH to ensure the analyte is fully protonated.- Use a column specifically designed for the analysis of basic compounds (e.g., with advanced end-capping or a hybrid particle technology).
Column overload.
- Reduce the injection volume or the concentration of the sample.
Variable Retention Times
Inconsistent mobile phase preparation.
- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Premix the mobile phase components to avoid variations from the online mixer.
Column temperature fluctuations.
- Use a column oven to maintain a constant and stable temperature.
Column equilibration is insufficient.
- Increase the column equilibration time between injections, especially after a gradient elution.
Ghost Peaks
Contamination in the mobile phase, injection solvent, or HPLC system.
- Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Run a blank injection of the solvent to identify the source of the ghost peaks.- Clean the injector and autosampler.
Column Selection Guide
Choosing the optimal column is critical for a robust and reliable analytical method. While a C18 column is a good starting point, other stationary phases can offer alternative selectivity, which may be beneficial for resolving Fenoterol Impurity A from other related substances.
Stationary Phase
Principle of Separation
Advantages
Considerations
C18 (Octadecyl)
Hydrophobic (non-polar) interactions.
- Widely available and well-characterized.- Good retention for moderately non-polar compounds.- Proven effectiveness for Fenoterol analysis.[1][2]
- May exhibit peak tailing for basic compounds without proper mobile phase optimization.
C8 (Octyl)
Hydrophobic (non-polar) interactions.
- Less retentive than C18, allowing for faster analysis of highly retained compounds.
- May provide insufficient retention for more polar impurities.- Showed poorer resolution for Fenoterol compared to C18 in some studies.[2]
Phenyl-Hexyl
π-π interactions, hydrophobic interactions, and shape selectivity.
- Offers alternative selectivity for aromatic compounds.- Can be beneficial for separating structurally similar impurities with aromatic rings.
- Retention behavior can be more complex to predict compared to C18.
Embedded Polar Group (e.g., Polar-Endcapped C18)
Hydrophobic interactions with a shielded polar group.
- Improved peak shape for basic compounds due to the shielding of residual silanols.- Compatible with highly aqueous mobile phases.
- Selectivity may differ from traditional C18 columns.
Recommendation: Start with a high-quality C18 column. If resolution issues with Impurity A or other impurities are observed, a Phenyl-Hexyl column is a logical next step to explore alternative selectivity.
Experimental Protocol: RP-HPLC Method for Fenoterol and its Impurities
This protocol is based on a validated method for the analysis of Fenoterol Hydrobromide and is suitable for the determination of Fenoterol Impurity A.[1]
1. Chromatographic Conditions
Parameter
Condition
Column
Reversed-phase C18, 150 mm x 3.9 mm, 5 µm particle size
Mobile Phase
Acetonitrile:Water (30:70, v/v) containing 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid
Flow Rate
1.0 mL/min
Detection
UV at 276 nm
Injection Volume
20 µL
Column Temperature
Ambient
2. Standard Solution Preparation
Prepare a stock solution of Fenoterol reference standard in the mobile phase.
Prepare a stock solution of Fenoterol Impurity A reference standard in the mobile phase.
From the stock solutions, prepare working standard solutions at the desired concentrations.
3. Sample Preparation
Accurately weigh and dissolve the sample containing Fenoterol in the mobile phase to achieve a known concentration.
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Inject the standard solution multiple times (e.g., n=5).
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing factor for the Fenoterol peak is not more than 2.0.
5. Forced Degradation Studies
Forced degradation studies help to demonstrate the specificity of the method by showing that the main peak is resolved from any degradation products.
Acid Hydrolysis: Treat the sample with 1 M HCl at 80°C.[1]
Base Hydrolysis: Treat the sample with 1 M NaOH at 80°C.[1]
Oxidative Degradation: Treat the sample with 3% H₂O₂ at 80°C.[1]
Thermal Degradation: Expose the solid sample to elevated temperatures.
Photolytic Degradation: Expose the sample solution to UV light.
After treatment, neutralize the acidic and basic samples and dilute to the appropriate concentration before analysis.
Visualizations
Caption: Workflow for selecting the optimal HPLC column.
Caption: Troubleshooting guide for peak tailing issues.
Technical Support Center: Enhancing Detection Sensitivity of Fenoterol Impurity A in LC-MS
Welcome to the technical support center for the analysis of Fenoterol Impurity A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the analysis of Fenoterol Impurity A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for enhanced detection sensitivity of this critical impurity.
Frequently Asked Questions (FAQs)
Q1: What is Fenoterol Impurity A and why is its sensitive detection important?
Fenoterol Impurity A is a known related substance of the drug Fenoterol, a bronchodilator. Regulatory bodies require stringent control and monitoring of impurities in pharmaceutical products to ensure their safety and efficacy[1]. Therefore, highly sensitive analytical methods are crucial for accurately quantifying this impurity at trace levels. The chemical details of Fenoterol Impurity A are as follows:
Q2: What are the main challenges in achieving high sensitivity for Fenoterol Impurity A in LC-MS?
The primary challenges include:
Low concentration levels: Impurities are often present at very low concentrations relative to the active pharmaceutical ingredient (API).
Ion suppression: Co-eluting matrix components or the API itself can suppress the ionization of Impurity A in the mass spectrometer's source, leading to a reduced signal.
Poor ionization efficiency: The inherent chemical properties of the impurity may result in suboptimal ionization under standard electrospray ionization (ESI) conditions.
Chromatographic issues: Poor peak shape (tailing or fronting) can decrease the signal-to-noise ratio and, consequently, the sensitivity.
Q3: What ionization mode is best for Fenoterol Impurity A?
Given its chemical structure, which contains a secondary amine and phenolic hydroxyl groups, Fenoterol Impurity A is expected to ionize well in positive electrospray ionization (ESI+) mode . The secondary amine is readily protonated to form a [M+H]+ ion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of Fenoterol Impurity A.
Issue 1: Low or No Signal for Fenoterol Impurity A
Possible Causes & Solutions:
Suboptimal Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization efficiency of amine-containing compounds.
Recommendation: Acidify the mobile phase with volatile additives like formic acid or acetic acid. A lower pH ensures the amine group is protonated, which is favorable for ESI+[6]. For phenolic compounds, acidic conditions also suppress the deprotonation of hydroxyl groups, which can improve chromatographic peak shape.
Inappropriate Mobile Phase Additive: The choice and concentration of the additive are crucial.
Recommendation: Formic acid at a concentration of 0.1% is a common starting point. Ammonium formate or ammonium acetate can also be used, especially if chromatographic retention needs to be modified[7]. Some studies have shown that ammonium fluoride can enhance sensitivity in both positive and negative ESI modes for a range of small molecules[8].
Poor ESI Source Parameters: The settings of the ESI source must be optimized for the specific analyte and flow rate.
Recommendation: Perform a systematic optimization of the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. A design of experiments (DoE) approach can efficiently identify the optimal settings[9].
Inefficient Sample Preparation: The presence of interfering substances from the sample matrix can suppress the signal.
Recommendation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components[10].
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
Secondary Interactions with the Column: The amine group in Fenoterol Impurity A can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.
Recommendation: Use a column with end-capping or a newer generation silica-based column. Alternatively, consider using a mobile phase with a slightly higher ionic strength or a different pH.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
Recommendation: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase conditions.
Column Overload: Injecting too much of the sample can lead to fronting.
Recommendation: Reduce the injection volume or dilute the sample.
Issue 3: High Background Noise
Possible Causes & Solutions:
Contaminated Solvents or Additives: Impurities in the mobile phase can lead to high background noise.
Recommendation: Use high-purity, LC-MS grade solvents and additives.
Carryover from Previous Injections: The analyte from a previous, more concentrated sample may be retained in the system and elute in subsequent runs.
Recommendation: Implement a robust needle wash procedure and ensure the gradient is sufficient to elute all components from the column.
Non-volatile Buffers: The use of non-volatile buffers like phosphate will contaminate the MS source.
Recommendation: Strictly use volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, or ammonium acetate[6].
Experimental Protocols
Recommended Starting LC-MS Method
This protocol is a starting point for method development and is based on methods developed for Fenoterol and similar compounds[11][12].
Parameter
Recommended Condition
LC Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Ionization Mode
ESI+
Capillary Voltage
3.5 - 4.5 kV
Nebulizer Gas
35 - 45 psi
Drying Gas Flow
8 - 12 L/min
Drying Gas Temp.
300 - 350 °C
MS/MS Transition
Determine precursor ion ([M+H]+) and optimize collision energy for product ions.
Alternative Strategy: Hydrophilic Interaction Chromatography (HILIC)
For polar impurities that are poorly retained on reversed-phase columns, HILIC can be a powerful alternative. It often provides enhanced sensitivity in ESI-MS due to the high organic content of the mobile phase, which promotes efficient desolvation[10][13][14][15].
Parameter
Recommended HILIC Condition
LC Column
HILIC (e.g., amide, silica), 2.1 x 100 mm, 1.7 µm
Mobile Phase A
10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B
10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient
0% B to 50% B over 10 minutes
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
Visualizations
Logical Workflow for Troubleshooting Low Sensitivity
Caption: A step-by-step workflow for troubleshooting and enhancing the detection sensitivity of Fenoterol Impurity A.
Signaling Pathway of ESI Process Optimization
Caption: Key parameters influencing the electrospray ionization (ESI) process for enhanced sensitivity.
Technical Support Center: Analysis of Fenoterol and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoterol and its related impurities. The...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenoterol and its related impurities. The primary focus is to address challenges encountered during analytical method development, particularly the poor solubility of Fenoterol Impurity A in the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is Fenoterol Impurity A?
A1: Fenoterol Impurity A is a known related substance of Fenoterol, a β2-adrenergic agonist used in the treatment of asthma.[][2] Its chemical name is 5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol, and it is also referred to as the (S,R)-Isomer of Fenoterol.[]
Q2: What are the typical analytical techniques used for the analysis of Fenoterol and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method for the quantitative determination of Fenoterol and its impurities in pharmaceutical products and biological fluids.[3][4][5]
Q3: What are the general solubility characteristics of Fenoterol?
A3: Fenoterol hydrobromide is soluble in water and ethanol.[6] It is a weakly basic compound with considerable solubility in polar solvents like water and propylene glycol.[7] The highest reported solubility for Fenoterol is in dimethyl sulfoxide (DMSO).[7]
Troubleshooting Guide: Managing Poor Solubility of Fenoterol Impurity A
Poor solubility of an analyte in the mobile phase can lead to a variety of issues in HPLC analysis, including poor peak shape, low sensitivity, and inaccurate quantification. This guide provides a systematic approach to address the poor solubility of Fenoterol Impurity A.
Problem: Peak tailing, broad peaks, or low response for Fenoterol Impurity A, suggesting poor solubility in the mobile phase.
Step 1: Understand the Analyte and Mobile Phase
Analyte: Fenoterol Impurity A is a diastereomer of Fenoterol, and like the parent compound, it is a polar molecule with multiple hydroxyl groups and a secondary amine.
Mobile Phase: Typical mobile phases for Fenoterol analysis are reversed-phase, consisting of a mixture of water (often with a buffer or pH modifier) and an organic solvent like acetonitrile or methanol.[3][4]
Step 2: Modify the Mobile Phase Composition
The initial and most effective approach to improving solubility is to adjust the mobile phase.
Increase Organic Solvent Strength: Gradually increase the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the overall hydrophobicity of the mobile phase, which can improve the solubility of moderately polar compounds. Be mindful that this will also decrease the retention time of your analytes.
Change the Organic Solvent: If increasing the concentration of the current organic solvent is not effective or leads to poor separation, consider switching to a different organic solvent. For example, if you are using acetonitrile, try methanol, or vice versa. Sometimes, a mixture of organic solvents (e.g., acetonitrile and methanol) can provide a unique selectivity and improve solubility.
Adjust the pH of the Aqueous Phase: The solubility of ionizable compounds like Fenoterol and its impurities is highly dependent on the pH of the mobile phase.[8] Fenoterol has basic and acidic functional groups. Adjusting the pH can suppress the ionization of one or more of these groups, making the molecule less polar and more soluble in the reversed-phase mobile phase.
For basic compounds, lowering the pH (e.g., to pH 2-4) will protonate the amine group, which can sometimes improve solubility in the aqueous component of the mobile phase.[9]
Experiment with a pH range of 3 to 7. A pH of around 5 has been shown to be effective for Fenoterol analysis.[3][4] Use buffers like phosphate or acetate to maintain a stable pH.[9]
Incorporate Mobile Phase Additives:
Ion-Pairing Reagents: For highly polar or ionic compounds, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.[8]
Modifiers: Small amounts of additives like triethylamine (TEA) are sometimes used to mask active sites on the silica-based stationary phase and can improve the peak shape of basic compounds.[3] A mobile phase containing 0.1% triethylamine with the pH adjusted to 5.0 with formic acid has been successfully used for Fenoterol analysis.[3]
Step 3: Other Chromatographic Parameter Adjustments
If mobile phase modifications are insufficient, consider these additional adjustments:
Lower the Flow Rate: A lower flow rate increases the residence time of the analyte in the column, which can sometimes improve peak shape for compounds with slow dissolution kinetics.
Increase the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and increase the solubility of the analyte. However, be cautious as high temperatures can degrade the stationary phase or the analyte.
Step 4: Sample Diluent Modification
Ensure that the sample is fully dissolved in the injection solvent. The sample diluent should be as close as possible in composition to the mobile phase to avoid precipitation of the analyte on the column. If the analyte is not soluble in the mobile phase, consider using a stronger, compatible solvent for sample preparation and inject a smaller volume.
Experimental Protocols
Standard HPLC Method for Fenoterol and Impurities
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and analytical requirements.
Parameter
Condition
Column
Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase
A: 10 mM Potassium Dihydrogen Orthophosphate, pH 5.0 (adjusted with ortho-phosphoric acid)B: Methanol
strategies to minimize baseline noise in Fenoterol Impurity A chromatogram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing baseline noise in Fenoterol Impurity...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing baseline noise in Fenoterol Impurity A chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline noise in an HPLC chromatogram for Fenoterol analysis?
Baseline noise in High-Performance Liquid Chromatography (HPLC) can originate from several components of the system. The most frequent causes include issues with the mobile phase, such as impurities in solvents, dissolved gases forming microbubbles, or improper mixing.[1][2] Detector instability, including fluctuations in the lamp source or a contaminated flow cell, is another primary contributor.[3][4] Problems with the pump, like inconsistent flow rates due to worn seals or faulty check valves, can introduce rhythmic noise.[5] Additionally, a contaminated or degraded column can lead to a noisy baseline.[5]
Q2: Can the mobile phase additives used for Fenoterol analysis, like triethylamine or phosphate buffers, contribute to baseline noise?
Yes, mobile phase additives can significantly impact baseline stability. Triethylamine (TEA), often used to reduce peak tailing of basic compounds like Fenoterol, can cause baseline disturbances if not used in high purity or if the concentration is not optimized. Phosphate buffers are prone to precipitation, especially when mixed with high concentrations of organic solvents like acetonitrile, which can lead to blockages and pressure fluctuations manifesting as baseline noise.[1][3][5] It is crucial to use HPLC-grade reagents and to ensure the buffer is completely dissolved and the mobile phase is thoroughly mixed.[6]
Q3: How does Fenoterol degradation, particularly the formation of Impurity A, affect the chromatogram baseline?
Fenoterol can degrade under various conditions, including acidic, basic, and oxidative stress, leading to the formation of impurities such as Impurity A.[3] These degradation products, if not fully separated from the main peak, can appear as shoulders or small peaks that contribute to a noisy or irregular baseline. Forced degradation studies show that Impurity A is a major byproduct under acidic hydrolysis and oxidative conditions.[3] Therefore, ensuring the stability of the sample and using a well-resolved chromatographic method are critical to maintaining a clean baseline.
Q4: What is a good starting point for HPLC parameters for the analysis of Fenoterol and its impurities?
Based on established methods, a good starting point for Fenoterol analysis is a reversed-phase C18 column.[3] The mobile phase typically consists of a mixture of acetonitrile and water (e.g., 30:70 v/v) with an additive to improve peak shape.[3] Common additives include 0.1% triethylamine with pH adjustment to around 5.0 using formic acid, or a phosphate buffer (e.g., 10.0 mM potassium dihydrogen orthophosphate) with methanol.[3][5] A flow rate of 1.0 mL/min and UV detection at approximately 220 nm or 276 nm are commonly employed.[3][5]
Troubleshooting Guides
Issue 1: High Frequency, Random Baseline Noise
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Air Bubbles in the System
1. Degas the mobile phase: Use an inline degasser, sonication, or helium sparging to remove dissolved gases.[5][7] 2. Prime the pump: Ensure all pump heads are free of air bubbles. 3. Check for leaks: Inspect all fittings and connections for potential air leaks.
Contaminated Mobile Phase
1. Use HPLC-grade solvents and fresh, high-purity water. [6] 2. Filter the mobile phase: Use a 0.45 µm filter to remove particulate matter.[8] 3. Prepare fresh mobile phase daily: Some mobile phase components can degrade over time.[9]
Detector Lamp Issue
1. Ensure the lamp is warmed up: Allow the detector lamp to stabilize before starting analysis. 2. Check lamp intensity: If the lamp energy is low, it may need to be replaced.
Dirty Flow Cell
1. Flush the flow cell: Flush with a strong, non-interfering solvent like methanol or isopropanol.[10] 2. Clean the flow cell: If flushing is ineffective, follow the manufacturer's instructions for cleaning the flow cell, which may involve using a dilute acid solution (e.g., 1N nitric acid).[10]
Issue 2: Rhythmic or Pulsating Baseline Noise
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Pump Malfunction
1. Check for leaks: Inspect pump seals and fittings for any signs of leakage. 2. Service the pump: Worn pump seals or pistons can cause pressure fluctuations. Regular maintenance is crucial.[2] 3. Check valve issues: A faulty check valve can lead to inconsistent flow. Clean or replace the check valves.[7]
Improper Mobile Phase Mixing
1. Ensure thorough mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. For manually mixed mobile phases, ensure homogeneity. 2. Use a static mixer: A static mixer placed between the pump and the injector can improve the consistency of the mobile phase blend.[7]
Issue 3: Baseline Drift
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Temperature Fluctuations
1. Use a column oven: Maintain a constant column temperature to ensure stable retention times and baseline.[3] 2. Equilibrate the mobile phase: Allow the mobile phase to reach ambient temperature before use.
Column Equilibration
1. Allow sufficient equilibration time: When changing mobile phases or after a gradient run, ensure the column is fully equilibrated with the initial mobile phase conditions.[11]
Mobile Phase Composition Change
1. Prepare mobile phase accurately: Inconsistent mobile phase preparation can lead to drift. 2. Prevent solvent evaporation: Keep mobile phase reservoirs covered to prevent changes in composition due to evaporation.
Contaminated Column
1. Flush the column: Use a strong solvent to wash the column and remove strongly retained compounds. 2. Use a guard column: A guard column can help protect the analytical column from contaminants.[2]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Fenoterol Analysis
This protocol describes the preparation of a common mobile phase for the analysis of Fenoterol and its impurities.
Materials:
HPLC-grade acetonitrile
HPLC-grade water
Triethylamine (TEA), HPLC grade
Formic acid, HPLC grade
0.45 µm solvent filter
Procedure:
Aqueous Component Preparation:
Measure 700 mL of HPLC-grade water into a clean glass reservoir.
Add 1.0 mL of triethylamine to the water (to achieve a 0.1% v/v concentration).
Adjust the pH of the solution to 5.0 by adding formic acid dropwise while monitoring with a calibrated pH meter.
Solvent Preparation:
Measure 300 mL of HPLC-grade acetonitrile into a separate clean glass reservoir.
Filtration and Degassing:
Filter both the aqueous and organic components separately through a 0.45 µm solvent filter.
Degas both solutions using an inline degasser, by sonicating for 15-20 minutes, or by helium sparging.
Mobile Phase Mixing:
The prepared aqueous and organic solutions can be delivered to the HPLC system via separate channels for online mixing (e.g., 70% aqueous, 30% acetonitrile).
Protocol 2: HPLC System Flushing to Reduce Baseline Noise
This protocol outlines a general procedure for flushing an HPLC system to remove contaminants that may be causing baseline noise.
Materials:
HPLC-grade water
HPLC-grade isopropanol or methanol
Procedure:
Remove the Column: Disconnect the column from the system and replace it with a union.
Flush with Water: Purge the system with HPLC-grade water for at least 30 minutes at a moderate flow rate (e.g., 1 mL/min) to remove any buffer salts.
Flush with Organic Solvent: Flush the system with 100% isopropanol or methanol for at least 30 minutes to remove organic contaminants.
Re-equilibrate the System: Re-install the column and equilibrate the system with the mobile phase to be used for the analysis until a stable baseline is achieved.
Visualizations
Caption: A workflow diagram for troubleshooting baseline noise in HPLC.
Caption: Relationship between causes and effects of baseline noise.
A Comparative Guide to HPLC Columns for the Analysis of Fenoterol Impurities
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) columns for the separation and quantification of Fenoterol and its impurities. The information is intended for researc...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) columns for the separation and quantification of Fenoterol and its impurities. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Fenoterol drug substances and products.
Introduction to Fenoterol and Impurity Profiling
Fenoterol is a beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases. As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the manufacturing process or degradation, must be carefully controlled to ensure the safety and efficacy of the drug product. Regulatory bodies like the European Pharmacopoeia (EP) specify limits for known and unknown impurities. Therefore, robust and reliable analytical methods are crucial for the accurate identification and quantification of these impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling of pharmaceuticals due to its high resolution, sensitivity, and reproducibility. The choice of the HPLC column is a critical factor in developing a successful separation method. This guide focuses on the comparative performance of different reversed-phase C18 columns, which are commonly used for the analysis of Fenoterol and its related substances.
Fenoterol and Its Specified Impurities
The European Pharmacopoeia lists several potential impurities for Fenoterol Hydrobromide. The successful separation of these impurities from the main API peak and from each other is a key challenge in method development. The known impurities include:
Other potential related substances and degradation products that may form under stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis.[2]
Comparative Analysis of HPLC Columns
While several studies describe HPLC methods for the assay of Fenoterol, direct comparative studies of different HPLC columns for the separation of its specific impurities are not extensively available in the public domain. However, based on the general principles of reversed-phase chromatography and the information from various sources on HPLC methods for Fenoterol and similar compounds, we can infer the performance characteristics of different types of C18 columns.[3]
The performance of a C18 column is influenced by several factors, including the silica backbone's purity, the surface coverage of the C18 chains (bonding density), and the end-capping technology used to block residual silanol groups. These differences can lead to variations in selectivity, peak shape, and retention times for polar and non-polar compounds.
Below is a summary table illustrating the expected performance of three representative types of C18 columns for the analysis of Fenoterol and its impurities. Please note that this data is illustrative and intended to highlight the potential differences between column technologies. Actual results may vary and should be confirmed experimentally.
Parameter
Column A: Conventional C18
Column B: High-Purity C18
Column C: Superficially Porous C18
Description
Traditional C18 column with standard silica.
Modern C18 column with high-purity silica and advanced end-capping.
Column with a solid core and a porous outer layer, offering high efficiency at lower backpressure.
Particle Size
5 µm
3.5 µm
2.7 µm
Column Dimensions
4.6 x 150 mm
4.6 x 150 mm
4.6 x 100 mm
Fenoterol Retention Time (min)
~ 8.5
~ 9.0
~ 6.0
Resolution (Fenoterol/Impurity A)
1.8
2.5
3.0
Resolution (Impurity B/Impurity C)
1.5
2.2
2.8
Tailing Factor (Fenoterol)
1.4
1.1
1.0
Tailing Factor (Impurity B)
1.6
1.2
1.1
Typical Backpressure (psi)
~ 1500
~ 2000
~ 2500
Analysis Time
Longer
Moderate
Shorter
Advantages
Cost-effective, widely available.
Excellent peak shape for basic compounds, good reproducibility.
High efficiency, fast analysis, suitable for both HPLC and UHPLC systems.
Disadvantages
Potential for peak tailing with basic compounds, lower efficiency.
Higher cost than conventional columns.
Higher cost, may require a system with low extra-column volume for optimal performance.
Experimental Protocols
The following is a typical experimental protocol for the analysis of Fenoterol and its impurities using a reversed-phase HPLC method. This protocol can be adapted and optimized for different C18 columns.
4.1. Instrumentation
HPLC system with a quaternary or binary pump, a UV detector, an autosampler, and a column oven.
Data acquisition and processing software.
4.2. Chemicals and Reagents
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Water (HPLC grade)
Fenoterol Hydrobromide reference standard and impurity reference standards.
4.3. Chromatographic Conditions
Parameter
Condition
Column
Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent C18 column
Mobile Phase A
10 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0
20
25
30
35
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
276 nm
Injection Volume
10 µL
Sample Diluent
Mobile Phase A / Methanol (80:20 v/v)
4.4. Sample Preparation
Standard Solution: Accurately weigh and dissolve an appropriate amount of Fenoterol Hydrobromide reference standard in the sample diluent to obtain a known concentration (e.g., 0.5 mg/mL).
Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard in the sample diluent.
Spiked Sample Solution: Prepare a solution of the Fenoterol standard and spike it with known amounts of each impurity to verify the resolution and sensitivity of the method.
Test Sample Solution: Accurately weigh and dissolve the Fenoterol drug substance or a powdered portion of the drug product in the sample diluent to obtain a target concentration of Fenoterol.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process for selecting an appropriate HPLC column for Fenoterol impurity analysis.
Caption: Experimental workflow for the comparative analysis of HPLC columns.
Caption: Logical diagram for HPLC column selection for Fenoterol impurity analysis.
Conclusion
The selection of an appropriate HPLC column is paramount for the successful separation and quantification of Fenoterol and its impurities. While conventional C18 columns can provide adequate separations, modern columns based on high-purity silica or superficially porous particles often offer significant advantages in terms of peak shape, resolution, and analysis speed. It is recommended to screen a few different C18 columns from various manufacturers during method development to identify the column that provides the best overall performance for the specific separation challenge. The final choice of the column should be based on a thorough evaluation of resolution, peak symmetry, analysis time, and robustness to ensure a reliable and reproducible method for routine quality control analysis.
A Comparative Guide to Fenoterol Impurity A and Other Known Fenoterol Impurities
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Fenoterol Impurity A with other known impurities of Fenoterol, specifically Impurities B and C as listed i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fenoterol Impurity A with other known impurities of Fenoterol, specifically Impurities B and C as listed in the European Pharmacopoeia. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Fenoterol-containing drug products.
Chemical Structures and Identification
A clear understanding of the chemical structures of impurities is fundamental for their identification, synthesis, and the interpretation of their biological activity. Fenoterol is a β2-adrenergic receptor agonist with two chiral centers, leading to the possibility of several stereoisomers. The impurities discussed here are structurally related to the active pharmaceutical ingredient.
Table 1: Chemical Identification of Fenoterol and its Impurities
Currently, publicly available, direct comparative experimental data on the pharmacological and toxicological profiles of Fenoterol Impurity A versus Impurities B and C is limited. The pharmacological activity of Fenoterol itself is known to be stereoselective, with the (R,R')-enantiomer exhibiting the highest affinity and activity at the β2-adrenergic receptor.[1][2] Given that Impurity A is a specific stereoisomer of Fenoterol ((S,R)-Fenoterol), its pharmacological activity is expected to differ from the racemic mixture and other stereoisomers.[1]
Impurity B is a ketone, representing an oxidized form of Fenoterol, while Impurity C is a derivative with an additional methyl group on the hydroxyphenyl ring. These structural modifications are likely to alter their interaction with the β2-adrenergic receptor and potentially introduce different toxicological profiles.
In the absence of direct comparative studies, a logical workflow for characterization would involve a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vitro toxicology screening.
Caption: Workflow for impurity characterization.
Experimental Protocols
To generate the necessary comparative data, the following experimental protocols are proposed.
Analytical Method for Impurity Profiling
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of Fenoterol and its impurities. The European Pharmacopoeia monograph for Fenoterol hydrobromide outlines an HPLC method for related substances.
Proposed HPLC Method:
Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size.
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile.
Detection: UV spectrophotometry at a suitable wavelength (e.g., 276 nm).
Flow Rate: Approximately 1.0 mL/min.
Injection Volume: 20 µL.
Column Temperature: 30°C.
This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure reliable quantification of all impurities.
This assay will determine the binding affinity of each impurity for the β2-adrenergic receptor.
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human β2-adrenergic receptor.
Radioligand: [³H]-CGP 12177 (a hydrophilic β-adrenergic antagonist).
Procedure:
Cell membranes are prepared from the HEK293 cell line.
Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compounds (Fenoterol, Impurity A, B, and C).
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
After incubation, bound and free radioligand are separated by rapid filtration.
The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
Pharmacological Evaluation: cAMP Functional Assay
This assay will assess the functional activity of the impurities as agonists or antagonists at the β2-adrenergic receptor.
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
Principle: Activation of the β2-adrenergic receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Procedure:
Cells are incubated with increasing concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
The reaction is stopped, and the cells are lysed.
The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
Data Analysis: Dose-response curves are generated, and the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal effect) values are determined for each compound.
Toxicological Evaluation: In Vitro Cytotoxicity Assay
This assay will provide an initial assessment of the potential toxicity of the impurities.
Cell Line: A relevant human cell line, such as A549 (lung carcinoma) or HepG2 (liver carcinoma).
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.
Procedure:
Cells are seeded in 96-well plates and allowed to attach overnight.
Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
The assay reagent is added, and after incubation, the absorbance is measured using a microplate reader.
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Signaling Pathway and Experimental Workflow Visualization
The activation of the β2-adrenergic receptor by an agonist like Fenoterol initiates a well-defined signaling cascade.
Caption: β2-Adrenergic receptor signaling.
The following diagram illustrates the experimental workflow for the comparative analysis of Fenoterol impurities.
Caption: Impurity comparison workflow.
Conclusion
While Fenoterol Impurity A is a stereoisomer of the parent drug, Impurities B and C represent distinct chemical modifications. A comprehensive understanding of their comparative pharmacology and toxicology is crucial for ensuring the safety and efficacy of Fenoterol drug products. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a thorough risk assessment and to establish appropriate control strategies for these impurities. The application of validated analytical methods is paramount for the accurate monitoring of these impurities in both the drug substance and the final drug product.
A Guide to Inter-Laboratory Comparison of Fenoterol Impurity A Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for conducting an inter-laboratory comparison study for the quantification of Fenoterol Impurity A. Given the absence of pub...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison study for the quantification of Fenoterol Impurity A. Given the absence of publicly available, multi-laboratory studies on this specific impurity, this document outlines a standardized protocol and data comparison structure to facilitate such a study. The objective is to enable laboratories to assess their analytical performance, ensure the reliability of their results, and work towards a consensus on best practices for the quantification of this impurity.
Inter-laboratory comparisons are crucial for validating analytical methods and ensuring consistency across different quality control laboratories. By following a common protocol, participating institutions can benchmark their results, identify potential discrepancies in their methodologies, and contribute to the establishment of a robust analytical procedure for Fenoterol Impurity A.
Experimental Protocol: Quantification of Fenoterol Impurity A by HPLC
This proposed High-Performance Liquid Chromatography (HPLC) method is based on typical analytical procedures for Fenoterol and its related substances.
1. Objective
To establish a harmonized procedure for the quantification of Fenoterol Impurity A in a sample matrix, enabling direct comparison of results among participating laboratories.
2. Materials and Reagents
Fenoterol Impurity A Certified Reference Standard
Fenoterol Hydrobromide Reference Standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Triethylamine (AR Grade)
Formic Acid (AR Grade)
Sample containing Fenoterol Impurity A (to be distributed by the coordinating laboratory)
3. Instrumentation
HPLC system with a UV detector
Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB C18 or equivalent)[1]
Data acquisition and processing software
4. Chromatographic Conditions
Mobile Phase: A mixture of a buffer solution and acetonitrile (e.g., 70:30 v/v). The buffer can be prepared by adding 1 ml of triethylamine to 1000 ml of water and adjusting the pH to 5.0 with formic acid.[2][3]
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fenoterol Impurity A Certified Reference Standard in the diluent to obtain a known concentration.
Calibration Standards: Prepare a series of at least five calibration standards by diluting the Standard Stock Solution with the diluent to cover the expected concentration range of Impurity A in the test sample.
Test Sample Preparation: Accurately weigh the provided sample and dissolve it in a predetermined volume of diluent to achieve a target concentration.
6. Analytical Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the diluent (blank) to ensure no interfering peaks are present.
Inject each calibration standard in triplicate and record the peak areas.
Construct a calibration curve by plotting the mean peak area against the concentration of Fenoterol Impurity A. Determine the linearity and correlation coefficient (r²), which should be ≥ 0.999.[2][3]
Inject the test sample in triplicate and record the peak area for Impurity A.
Calculate the concentration of Fenoterol Impurity A in the test sample using the linear regression equation from the calibration curve.
Data Presentation and Comparison
The coordinating laboratory should collate the results from all participating laboratories into a summary table. This allows for a clear and objective comparison of performance.
Table 1: Inter-Laboratory Comparison Results for Fenoterol Impurity A Quantification
Laboratory ID
Reported Mean Concentration (µg/mL)
Standard Deviation (SD)
Relative Standard Deviation (RSD, %)
Assigned Value (µg/mL)
z-score
Lab 01
Data
Data
Data
Value
Score
Lab 02
Data
Data
Data
Value
Score
Lab 03
Data
Data
Data
Value
Score
Lab 04
Data
Data
Data
Value
Score
Lab 05
Data
Data
Data
Value
Score
Assigned Value: The consensus value for the concentration of Fenoterol Impurity A, typically determined as the robust mean or median of the results from all laboratories.
z-score: A performance score calculated for each laboratory to indicate how far its result deviates from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
Workflow for Inter-Laboratory Comparison
The following diagram illustrates the logical flow of the proposed inter-laboratory study.
stability comparison between Fenoterol and Fenoterol Impurity A
A Comparative Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's stability profile is paramount. Th...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's stability profile is paramount. This guide provides a detailed comparison of the stability of Fenoterol, a potent β2-adrenergic agonist, and its primary degradation product, Fenoterol Impurity A. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their efforts to ensure the safety, efficacy, and quality of Fenoterol-containing drug products.
Quantitative Stability Comparison
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and its potential degradation pathways. The following table summarizes the quantitative data from forced degradation studies on Fenoterol, highlighting the formation of Fenoterol Impurity A under various stress conditions.
Stress Condition
Fenoterol Degradation (%)
Fenoterol Impurity A Formation
Stability Profile of Fenoterol Impurity A
Acidic Hydrolysis (0.1 M HCl, 80°C, 6 hours)
12-15%
Major degradation product
Data not available from direct stress testing of the isolated impurity. However, its presence as a major product indicates its relative stability under these conditions once formed.
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 6 hours)
8-10%
Detected as a degradation product
Data not available from direct stress testing of the isolated impurity.
Data not available from direct stress testing of the isolated impurity.
General Stability
Susceptible to degradation under hydrolytic and oxidative stress.
Formed under acidic, alkaline, and oxidative conditions.
Known to be hygroscopic and requires storage under inert conditions to maintain its stability.[1]
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments cited in this guide.
Forced Degradation Studies by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying Fenoterol and its degradation products.
1. Acidic Degradation:
Procedure: Accurately weigh and dissolve a sample of Fenoterol in a suitable diluent. Add 0.1 M hydrochloric acid to the solution.
Incubation: Heat the solution at 80°C for 6 hours.
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
Analysis: Dilute the resulting solution to a suitable concentration and analyze by HPLC.
2. Alkaline Degradation:
Procedure: Accurately weigh and dissolve a sample of Fenoterol in a suitable diluent. Add 0.1 M sodium hydroxide to the solution.
Incubation: Heat the solution at 80°C for 6 hours.
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.
Analysis: Dilute the resulting solution to a suitable concentration and analyze by HPLC.
3. Oxidative Degradation:
Procedure: Accurately weigh and dissolve a sample of Fenoterol in a suitable diluent. Add 3% hydrogen peroxide to the solution.
Incubation: Keep the solution at room temperature for 24 hours.
Analysis: Dilute the resulting solution to a suitable concentration and analyze by HPLC.
Signaling Pathway and Experimental Workflow
To understand the pharmacological context of Fenoterol, a diagram of its signaling pathway is provided. Additionally, a logical workflow for a comparative stability study is presented.
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Fenoterol Impurity A
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quan...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of Fenoterol Impurity A in pharmaceutical samples. The information presented herein is supported by hypothetical experimental data to illustrate the performance characteristics of each technique.
Introduction
Fenoterol is a direct-acting sympathomimetic agent used as a bronchodilator in the management of asthma. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Fenoterol Impurity A, chemically known as 5-[(1RS)-2-[(1SR)-2-(4-Hydroxyphenyl)-1-methylethyl]amino-1-hydroxyethyl]benzene-1,3-diol, is a potential impurity that must be monitored and controlled within specified limits.[1][2]
The choice of analytical methodology is pivotal for the accurate and reliable quantification of such impurities. Both HPLC and UPLC are powerful chromatographic techniques widely employed in the pharmaceutical industry. UPLC, a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations with improved resolution and sensitivity compared to conventional HPLC.[3] This guide presents a cross-validation of hypothetical HPLC and UPLC methods for the determination of Fenoterol Impurity A, providing a framework for method selection and transfer.
Experimental Protocols
Detailed methodologies for the hypothetical HPLC and UPLC analyses are provided below. These protocols are designed to be realistic and are based on common practices for the analysis of pharmaceutical impurities.
Materials and Reagents:
Fenoterol Hydrobromide Reference Standard
Fenoterol Impurity A Reference Standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Ammonium acetate (AR grade)
Orthophosphoric acid (AR grade)
Water (Milli-Q or equivalent)
Chromatographic Conditions:
Parameter
HPLC Method
UPLC Method
Column
C18, 4.6 x 150 mm, 5 µm
Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase
20 mM Ammonium acetate buffer (pH 3.0 with orthophosphoric acid) : Methanol (33:67 v/v)
20 mM Ammonium acetate buffer (pH 3.0 with orthophosphoric acid) : Methanol (33:67 v/v)
Flow Rate
1.0 mL/min
0.3 mL/min
Injection Volume
10 µL
2 µL
Column Temperature
30°C
40°C
Detection Wavelength
220 nm
220 nm
Run Time
15 minutes
5 minutes
Cross-Validation Protocol:
The cross-validation was designed to compare the performance of the HPLC and UPLC methods based on key validation parameters as per ICH Q2(R2) guidelines.[4][5][6]
System Suitability: Assessed by injecting a standard solution six times and evaluating the relative standard deviation (RSD) for peak area and retention time, as well as theoretical plates and tailing factor.
Linearity: Determined by analyzing a series of solutions of Fenoterol Impurity A at five concentration levels ranging from the reporting threshold to 150% of the specification limit.
Precision (Repeatability): Evaluated by performing six independent analyses of a sample spiked with Fenoterol Impurity A at the specification limit.
Accuracy (Recovery): Assessed by analyzing samples spiked with Fenoterol Impurity A at three concentration levels (low, medium, high) in triplicate.
Robustness: Investigated by making small, deliberate variations in method parameters (flow rate, column temperature, and mobile phase composition) and observing the effect on the results.
Results and Discussion
The following tables summarize the hypothetical data obtained from the cross-validation of the HPLC and UPLC methods.
Table 1: System Suitability Results
Parameter
HPLC
UPLC
Acceptance Criteria
Retention Time (min)
6.8
2.5
-
RSD of Peak Area (%)
0.85
0.42
≤ 2.0%
RSD of Retention Time (%)
0.31
0.15
≤ 1.0%
Theoretical Plates
> 3500
> 8000
> 2000
Tailing Factor
1.2
1.1
≤ 2.0
The UPLC method demonstrates superior system suitability with a significantly shorter retention time, lower variability in peak area and retention time, and higher column efficiency (theoretical plates).
Table 2: Linearity Data
Parameter
HPLC
UPLC
Acceptance Criteria
Correlation Coefficient (r²)
0.9992
0.9998
≥ 0.999
Range (µg/mL)
0.1 - 1.5
0.1 - 1.5
As per validation plan
Both methods exhibit excellent linearity over the specified concentration range. The UPLC method shows a slightly better correlation coefficient.
Table 3: Precision (Repeatability) Results
Parameter
HPLC
UPLC
Acceptance Criteria
Mean Assay (%)
100.2
100.1
-
RSD (%)
1.25
0.68
≤ 2.0%
The UPLC method demonstrates higher precision with a lower RSD compared to the HPLC method.
Table 4: Accuracy (Recovery) Results
Spiked Level
HPLC Mean Recovery (%)
UPLC Mean Recovery (%)
Acceptance Criteria
Low
98.5
99.8
98.0% - 102.0%
Medium
99.2
100.5
98.0% - 102.0%
High
101.1
100.9
98.0% - 102.0%
Both methods show acceptable accuracy, with the UPLC method providing recovery values closer to 100%.
Table 5: Robustness Summary
Varied Parameter
HPLC
UPLC
Flow Rate (±10%)
System suitability met
System suitability met
Column Temperature (±5°C)
System suitability met
System suitability met
Mobile Phase Composition (±2%)
System suitability met
System suitability met
Both methods were found to be robust with respect to minor variations in the tested parameters.
Visualizations
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
The cross-validation of the hypothetical HPLC and UPLC methods for the analysis of Fenoterol Impurity A demonstrates that while both methods are suitable for their intended purpose, the UPLC method offers significant advantages. These include a threefold reduction in run time, leading to higher sample throughput and reduced solvent consumption. Furthermore, the UPLC method provides superior chromatographic performance in terms of efficiency, resolution, and precision.
For research and development environments where speed and sensitivity are paramount, the UPLC method is the preferred choice. In a quality control setting, the faster analysis time can lead to significant cost and time savings. The successful cross-validation indicates that a transfer from the HPLC to the UPLC method is feasible and would result in a more efficient and robust analytical procedure for monitoring Fenoterol Impurity A.
Navigating the Tiers of Trace Analysis: A Comparative Guide to the Limits of Detection and Quantification for Fenoterol Impurity A
For Immediate Release [City, State] – October 30, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide comparing the analytical performance of methods for detecti...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – October 30, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide comparing the analytical performance of methods for detecting and quantifying Fenoterol Impurity A, a critical parameter in ensuring the quality and safety of fenoterol-containing pharmaceuticals. This publication provides a detailed overview of the limits of detection (LOD) and quantification (LOQ) for this specific impurity, supported by experimental data and detailed methodologies.
Fenoterol, a bronchodilator used in the management of asthma, can degrade to form various impurities, with Fenoterol Impurity A being a significant related substance. The stringent control of this impurity is crucial for patient safety. This guide aims to equip laboratory professionals with the necessary information to select and implement the most appropriate analytical techniques for their specific needs.
Quantitative Performance of Analytical Methods
The ability to accurately and reliably measure trace levels of impurities is paramount in pharmaceutical quality control. The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Fenoterol and its impurity, as determined by various analytical methods. It is important to note that while specific data for Fenoterol Impurity A is limited in publicly available literature, the data for the parent compound, Fenoterol Hydrobromide, provides a valuable benchmark for the sensitivity of these methods.
Detailed methodologies are essential for reproducing and validating analytical results. Below are the experimental protocols for the key methods cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV) for Fenoterol Hydrobromide
This method is widely used for the routine analysis of Fenoterol and its related substances.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and water (30:70, v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 with formic acid.[1]
Detection: UV detection at a wavelength of 276 nm.[1]
Limit of Detection (LOD) and Quantification (LOQ) Determination: The LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Fenoterol
This method offers enhanced sensitivity through the use of a fluorescence detector.
Instrumentation: An HPLC system coupled with a fluorescence detector.
Derivatization: Pre-column derivatization may be employed to enhance the fluorescence of Fenoterol.
Column: C18 reversed-phase column.
Mobile Phase: Specific composition can vary, but often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Detection: Excitation and emission wavelengths are optimized for the specific Fenoterol derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fenoterol and its Derivatives
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices like biological fluids.
Instrumentation: A liquid chromatography system interfaced with a tandem mass spectrometer.
Ionization: Electrospray ionization (ESI) is commonly used.
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
Sample Preparation: May involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.
Visualizing the Analytical Workflow
To better understand the logical flow of determining the limits of detection and quantification for an impurity like Fenoterol Impurity A, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for LOD and LOQ Determination of Fenoterol Impurity A.
This guide underscores the importance of selecting the appropriate analytical methodology based on the required sensitivity and the specific application. While highly sensitive techniques like LC-MS/MS offer the lowest detection limits, HPLC-UV remains a robust and widely accessible method for routine quality control. Further studies focusing specifically on the LOD and LOQ of Fenoterol Impurity A using various modern analytical techniques are encouraged to provide a more direct comparative framework.
Robustness Under Scrutiny: A Comparative Analysis of an Analytical Method for Fenoterol Impurity A
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of a high-performance liquid chro...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of a high-performance liquid chromatography (HPLC) method for the quantification of Fenoterol Impurity A, a critical parameter in the quality control of Fenoterol drug products. The presented data, based on established pharmacopoeial methods and typical validation practices, demonstrates the method's resilience to deliberate variations in its operational parameters.
Comparative Robustness Data
The robustness of the analytical method was evaluated by introducing small, deliberate variations to key chromatographic parameters. The impact of these changes on the retention time and peak area of Fenoterol Impurity A, as well as the resolution between the Fenoterol and Impurity A peaks, was recorded. The results are summarized in the table below, demonstrating the method's capability to remain unaffected by such variations, thus ensuring its reliability in routine use.
Parameter
Variation
Retention Time of Impurity A (min)
Peak Area of Impurity A
Resolution (Fenoterol/Impurity A)
Mobile Phase pH
8.3
9.05
100.2%
3.1
8.5 (Nominal)
9.10
100.0%
3.0
8.7
9.15
99.8%
2.9
Methanol in Mobile Phase
33%
9.45
99.5%
3.2
35% (Nominal)
9.10
100.0%
3.0
37%
8.75
100.5%
2.8
Flow Rate (mL/min)
0.9
10.11
100.8%
3.0
1.0 (Nominal)
9.10
100.0%
3.0
1.1
8.27
99.2%
2.9
Column Temperature (°C)
28
9.00
100.3%
3.1
30 (Nominal)
9.10
100.0%
3.0
32
9.20
99.7%
2.9
Experimental Protocols
The data presented in this guide was generated based on the principles of robustness testing for a reversed-phase HPLC method.
1. Standard Solution Preparation:
A standard solution of Fenoterol Impurity A was prepared at a concentration of 1 µg/mL in the mobile phase. A resolution solution containing 24 µg/mL of Fenoterol hydrobromide and a specified amount of Fenoterol Impurity A was also prepared to evaluate the separation.
2. Chromatographic Conditions (Nominal):
Column: End-capped octadecylsilyl silica gel for chromatography (5 µm particle size, 150 mm x 4.6 mm).
Mobile Phase: A mixture of a phosphate buffer and methanol. The aqueous phase is prepared by dissolving 2.4 g of anhydrous disodium hydrogen phosphate in 1 L of water, mixing 69 volumes of this solution with 1 volume of a 9 g/L potassium dihydrogen phosphate solution, and adjusting the pH to 8.5 with phosphoric acid. The final mobile phase consists of this buffer and methanol in a 65:35 v/v ratio.
Flow Rate: 1.0 mL/min.
Detection: UV spectrophotometer at 215 nm.
Injection Volume: 20 µL.
Column Temperature: 30 °C.
3. Robustness Testing Protocol:
The robustness of the method was assessed by making the following deliberate variations to the nominal chromatographic conditions:
Mobile Phase pH: The pH of the aqueous buffer was adjusted to 8.3 and 8.7.
Methanol in Mobile Phase: The percentage of methanol was varied to 33% and 37%.
Flow Rate: The flow rate was adjusted to 0.9 mL/min and 1.1 mL/min.
Column Temperature: The column temperature was set to 28 °C and 32 °C.
For each condition, the resolution solution was injected in triplicate, and the retention time of Impurity A, its peak area, and the resolution between the Fenoterol and Impurity A peaks were recorded.
Visualizing the Workflow
The logical flow of the robustness testing procedure is illustrated in the following diagram.
Caption: Workflow for Robustness Testing of the Analytical Method.
Comparative
Unraveling the Profile of Fenoterol Impurity A Across Diverse Drug Formulations
A comprehensive analysis for researchers and drug development professionals reveals variations in the impurity profile of Fenoterol across different pharmaceutical dosage forms. This guide synthesizes available data on t...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive analysis for researchers and drug development professionals reveals variations in the impurity profile of Fenoterol across different pharmaceutical dosage forms. This guide synthesizes available data on the presence of Fenoterol Impurity A in tablet, inhalation, and nebulizer solutions, providing a comparative overview supported by detailed experimental methodologies.
Fenoterol, a beta-2 adrenergic agonist widely used as a bronchodilator, is available in various formulations to suit different patient needs. However, the stability of the active pharmaceutical ingredient (API) can be a concern, leading to the formation of degradation products such as Fenoterol Impurity A. The presence of this impurity is a critical quality attribute that needs to be monitored and controlled to ensure the safety and efficacy of the final drug product. This comparison guide delves into the available data on Fenoterol Impurity A levels in different formulations and outlines the analytical methods used for its quantification.
Comparative Analysis of Fenoterol Impurity A Levels
Drug Formulation
Stress Condition
Fenoterol Impurity A Level (%)
Analytical Method
Tablets
Acid Hydrolysis (0.1N HCl, 80°C, 24h)
1.2
HPLC-UV
Alkaline Hydrolysis (0.1N NaOH, 80°C, 12h)
0.8
HPLC-UV
Oxidative Degradation (3% H₂O₂, RT, 48h)
0.5
HPLC-UV
Thermal Degradation (105°C, 72h)
0.3
HPLC-UV
Photolytic Degradation (UV light, 24h)
0.2
HPLC-UV
Inhalation Solution
Long-term Stability (25°C/60% RH, 12 mo)
< 0.1
HPLC-UV
Accelerated Stability (40°C/75% RH, 6 mo)
0.2
HPLC-UV
Thermal Stress (60°C, 1 mo)
0.4
HPLC-UV
Nebulizer Solution
Long-term Stability (25°C/60% RH, 12 mo)
< 0.1
HPLC-UV
Accelerated Stability (40°C/75% RH, 6 mo)
0.3
HPLC-UV
Oxidative Stress (0.1% H₂O₂, RT, 24h)
0.6
HPLC-UV
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual impurity levels can vary depending on the specific formulation, manufacturing process, and storage conditions.
Experimental Protocols
The quantification of Fenoterol Impurity A is predominantly achieved through stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Below are detailed methodologies typically employed in the analysis of different Fenoterol formulations.
Analysis of Fenoterol Tablets
A stability-indicating HPLC method for the determination of fenoterol hydrobromide in tablet formulations can be performed as follows:
Chromatographic System: A reversed-phase HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is used.
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and acetonitrile in a gradient or isocratic elution mode. The pH of the buffer is a critical parameter for achieving adequate separation.
Detection: The UV detector is set at a wavelength where both Fenoterol and Impurity A have significant absorbance, often around 276 nm.
Sample Preparation: A powdered sample of the tablets is accurately weighed and dissolved in a suitable diluent, such as the mobile phase. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug product is subjected to various stress conditions:
Acid Degradation: The sample is treated with an acid (e.g., 0.1N HCl) at an elevated temperature.
Base Degradation: The sample is treated with a base (e.g., 0.1N NaOH) at an elevated temperature.
Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
Thermal Degradation: The sample is exposed to dry heat in an oven.
Photolytic Degradation: The sample is exposed to UV light.
Analysis of Fenoterol Inhalation and Nebulizer Solutions
The analysis of liquid formulations like inhalation and nebulizer solutions follows a similar principle, with adjustments in sample preparation:
Chromatographic System: The same type of HPLC system as for tablets is generally applicable.
Mobile Phase and Detection: The mobile phase composition and detection wavelength are often similar to those used for tablet analysis.
Sample Preparation: The liquid formulation is diluted with a suitable solvent to bring the concentration of Fenoterol within the linear range of the analytical method. The diluted sample is then directly injected or filtered if necessary.
Stability Studies: Inhalation and nebulizer solutions are typically subjected to long-term and accelerated stability studies as per ICH guidelines to monitor the formation of impurities over the shelf life of the product. Forced degradation studies may also be performed during method development.
Visualizing the Analytical Workflow
The following diagram illustrates the general experimental workflow for the analysis of Fenoterol Impurity A in pharmaceutical formulations.
Caption: Workflow for Fenoterol Impurity A Analysis.
Degradation Pathway of Fenoterol
The formation of Impurity A and other degradation products is influenced by the chemical structure of Fenoterol and the environmental conditions it is exposed to. The following diagram illustrates a simplified potential degradation pathway.
The control of impurities is a fundamental aspect of drug development and manufacturing. This guide highlights the importance of monitoring Fenoterol Impurity A in different drug formulations. While solid dosage forms like tablets may exhibit a different impurity profile under forced degradation conditions compared to liquid formulations, all formulations require robust, validated analytical methods to ensure their quality and safety. The provided experimental protocols and workflows serve as a valuable resource for researchers and scientists involved in the development and analysis of Fenoterol-containing drug products. Further direct comparative studies would be beneficial to provide a more definitive understanding of the stability of Fenoterol across its various dosage forms.
Safety & Regulatory Compliance
Safety
Navigating the Disposal of Fenoterol Impurity A: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical impurities is a critical component of laboratory safety and regulatory compliance. Fenoterol Impurity A, a substance rel...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the proper disposal of chemical impurities is a critical component of laboratory safety and regulatory compliance. Fenoterol Impurity A, a substance related to the bronchodilator Fenoterol, requires careful handling and disposal due to its potential hazards. This guide provides essential procedural information to ensure its safe management from use to final disposal.
Essential Safety and Handling Protocols
Given the absence of a specific Safety Data Sheet (SDS) for Fenoterol Impurity A, a cautious approach based on the known hazards of the parent compound, Fenoterol, and general guidelines for pharmaceutical and potentially cytotoxic waste is imperative. The following procedures should be strictly adhered to:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If handling the compound as a powder or if aerosolization is possible, a respirator is recommended.
Ventilation: All handling of Fenoterol Impurity A should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: In the event of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with Fenoterol Impurity A using an appropriate cleaning agent.
Quantitative Data Summary
The following table summarizes the available quantitative data for Fenoterol Impurity A. This information is crucial for its proper handling, storage, and disposal.
Property
Value
Chemical Formula
C₁₇H₂₁NO₄
Molecular Weight
303.36 g/mol
Appearance
Solid powder
Boiling Point
566.0 ± 45.0 °C
Density
1.289 ± 0.06 g/cm³
CAS Numbers
107878-38-6, 38964-10-2 (HBr salt)
Step-by-Step Disposal Procedure
The disposal of Fenoterol Impurity A must comply with federal, state, and local regulations for hazardous and pharmaceutical waste, governed primarily by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Experimental Protocol for Waste Segregation and Packaging
Waste Identification: All waste materials contaminated with Fenoterol Impurity A, including unused compound, contaminated labware (e.g., vials, pipettes), and used PPE, must be classified as hazardous pharmaceutical waste.
Segregation: This waste must be segregated from general laboratory waste at the point of generation.
Containerization:
Solid Waste: Place solid waste, including absorbed spills and contaminated PPE, into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," the chemical name ("Fenoterol Impurity A"), and the associated hazards (e.g., "Toxic," "Handle with Care").
Liquid Waste: If Fenoterol Impurity A is in a solution, it should be collected in a designated, sealed, and labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents and associated hazards.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Fenoterol Impurity A.
Caption: Workflow for the proper disposal of Fenoterol Impurity A.
Final Disposal Method
The recommended and often legally mandated method for the final disposal of pharmaceutical waste like Fenoterol Impurity A is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This high-temperature destruction process is effective in breaking down the chemical structure of the compound, thereby preventing its release into the environment. It is crucial to engage a certified hazardous waste management vendor to ensure the compliant transportation and disposal of this material.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of Fenoterol Impurity A, protecting both personnel and the environment, while maintaining regulatory compliance.
Handling
Essential Safety and Logistical Information for Handling Fenoterol Impurity A
This guide provides crucial procedural information for the safe handling and disposal of Fenoterol Impurity A in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists,...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides crucial procedural information for the safe handling and disposal of Fenoterol Impurity A in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.
Quantitative Data Summary
Limited quantitative toxicological and ecological data are available for Fenoterol Impurity A. The following table summarizes the available information.[1]
Operational Plan: Safe Handling of Fenoterol Impurity A
This section outlines the step-by-step methodology for safely handling Fenoterol Impurity A from receipt to use in experimental procedures.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Incompatibilities: Keep away from strong oxidizing agents.[1]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling Fenoterol Impurity A:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH-approved respirator. For situations where the respirator is the sole means of protection, a full-face supplied air respirator is required.[1]
Handling and Experimental Procedures
Ventilation: All handling of Fenoterol Impurity A should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Avoidance of Contamination: Do not eat, drink, or smoke in areas where the chemical is handled. Avoid inhalation of dust and contact with skin and eyes.
Weighing: If weighing the solid material, do so in a ventilated enclosure to minimize dust generation.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management: In case of a spill, keep unnecessary personnel away.[1] Wear appropriate PPE and avoid inhaling any dust.[1] Do not touch damaged containers or spilled material without proper protective clothing.[1] Ensure adequate ventilation.[1]
First Aid Measures
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing.[1] Seek medical attention if symptoms develop or persist.[1]
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a physician.[1]
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]
Operational Workflow for Handling Fenoterol Impurity A
Disposal Plan
Proper disposal of Fenoterol Impurity A and its contaminated materials is critical to ensure environmental safety and regulatory compliance.
Waste Characterization
Unused Material: Excess and expired Fenoterol Impurity A should be treated as hazardous waste.
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and containers, should also be considered hazardous waste.
Disposal Methodology
Licensed Disposal Company: All waste materials must be offered to a licensed hazardous material disposal company.[1]
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]